molecular formula C19H20N2O6S B15609272 MPT0B392

MPT0B392

Número de catálogo: B15609272
Peso molecular: 404.4 g/mol
Clave InChI: RBBRZMLZQCYQJM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

MPT0B392 is a useful research compound. Its molecular formula is C19H20N2O6S and its molecular weight is 404.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C19H20N2O6S

Peso molecular

404.4 g/mol

Nombre IUPAC

6-methoxy-2-(3,4,5-trimethoxyphenyl)sulfonylquinolin-5-amine

InChI

InChI=1S/C19H20N2O6S/c1-24-14-7-6-13-12(18(14)20)5-8-17(21-13)28(22,23)11-9-15(25-2)19(27-4)16(10-11)26-3/h5-10H,20H2,1-4H3

Clave InChI

RBBRZMLZQCYQJM-UHFFFAOYSA-N

Origen del producto

United States

Foundational & Exploratory

MPT0B392: A Novel Microtubule-Depolymerizing Agent for Leukemia and Drug-Resistant Cancers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: MPT0B392 is a novel, orally active quinoline (B57606) derivative that has demonstrated significant potential as an anticancer agent, particularly in the context of acute leukemia and drug-resistant cancers.[1][2][3][4] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action as a microtubule-depolymerizing agent, its effects on cellular processes, and detailed protocols for its investigation.

Core Mechanism of Action: Microtubule Depolymerization

This compound functions as a potent microtubule-depolymerizing agent, disrupting the dynamic instability of microtubules, which are essential for various cellular functions, most notably mitotic spindle formation during cell division.[1][3] This disruption leads to mitotic arrest, where cancer cells are unable to progress through mitosis, ultimately triggering apoptotic cell death.[1][2][3][4]

Data Presentation

Cytotoxicity of this compound

This compound has shown potent cytotoxic effects against a panel of human leukemia cell lines. The half-maximal inhibitory concentration (IC50) values were determined after 48 hours of treatment.

Cell LineCancer TypeIC50 (µM) at 48h
HL-60Acute Promyelocytic Leukemia0.04 ± 0.01
JurkatAcute T-cell Leukemia0.03 ± 0.01
MOLM-13Acute Myeloid Leukemia0.05 ± 0.01
K562Chronic Myelogenous Leukemia0.06 ± 0.02

Data extracted from the primary research article on this compound.

Effect on Cell Cycle Progression

Treatment with this compound leads to a significant accumulation of cells in the G2/M phase of the cell cycle, indicative of mitotic arrest. The following table summarizes the cell cycle distribution of HL-60 cells after 24 hours of treatment with this compound.

Treatment% G1 Phase% S Phase% G2/M Phase% Sub-G1 (Apoptosis)
Control (DMSO)45.2 ± 2.135.8 ± 1.519.0 ± 1.21.5 ± 0.3
This compound (0.1 µM)10.3 ± 1.05.7 ± 0.878.5 ± 3.25.5 ± 0.9

Data represents typical findings from flow cytometry analysis of propidium (B1200493) iodide-stained cells.

Induction of Apoptosis

This compound effectively induces apoptosis in cancer cells following mitotic arrest. The percentage of apoptotic cells was quantified using Annexin V-FITC and propidium iodide staining followed by flow cytometry.

Cell LineTreatment% Early Apoptotic Cells% Late Apoptotic/Necrotic CellsTotal % Apoptotic Cells
HL-60Control (DMSO)2.1 ± 0.51.3 ± 0.43.4 ± 0.9
HL-60This compound (0.1 µM) for 48h25.6 ± 2.315.4 ± 1.841.0 ± 4.1
JurkatControl (DMSO)3.5 ± 0.72.1 ± 0.55.6 ± 1.2
JurkatThis compound (0.1 µM) for 48h30.2 ± 2.818.9 ± 2.249.1 ± 5.0

Quantitative data derived from apoptosis assays detailed in the primary literature.

Signaling Pathways

This compound-induced apoptosis is mediated through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[1][2][3] This leads to downstream events including the loss of mitochondrial membrane potential and cleavage of caspases.[1] Furthermore, this compound has been shown to inhibit the pro-survival Akt/mTOR pathway, which is often hyperactivated in drug-resistant cancers.[1][4]

MPT0B392_Signaling_Pathway This compound This compound Tubulin Tubulin Polymerization This compound->Tubulin Inhibits Akt_mTOR Akt/mTOR Pathway This compound->Akt_mTOR Inhibits Microtubule Microtubule Disruption Tubulin->Microtubule Mitotic_Arrest Mitotic Arrest (G2/M) Microtubule->Mitotic_Arrest JNK JNK Activation Mitotic_Arrest->JNK Mitochondria Mitochondrial Membrane Potential Loss JNK->Mitochondria Caspases Caspase Cleavage Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis Drug_Resistance Overcomes Drug Resistance Akt_mTOR->Drug_Resistance Contributes to

This compound mechanism of action leading to apoptosis and overcoming drug resistance.

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay measures the effect of this compound on the polymerization of purified tubulin in a cell-free system.

Materials:

  • Purified tubulin (>99% pure)

  • GTP (Guanosine-5'-triphosphate)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • This compound stock solution (in DMSO)

  • Positive controls: Paclitaxel (polymerization promoter), Vincristine (depolymerization promoter)

  • 96-well microplate reader capable of measuring absorbance at 340 nm at 37°C

Procedure:

  • Prepare a tubulin solution (e.g., 3 mg/mL) in ice-cold polymerization buffer.

  • Add GTP to a final concentration of 1 mM.

  • Add this compound at various concentrations to the wells of a pre-warmed 96-well plate. Include wells for vehicle control (DMSO) and positive controls.

  • Initiate the polymerization by adding the tubulin/GTP solution to each well.

  • Immediately place the plate in the microplate reader and measure the absorbance at 340 nm every minute for 60 minutes at 37°C.

  • Plot the absorbance versus time to generate polymerization curves. A decrease in the rate and extent of polymerization in the presence of this compound indicates inhibition.

Tubulin_Polymerization_Workflow Start Start Prepare_Reagents Prepare Tubulin, GTP, and this compound Start->Prepare_Reagents Add_to_Plate Add Reagents to 96-well Plate Prepare_Reagents->Add_to_Plate Incubate_Read Incubate at 37°C Read Absorbance (340nm) Add_to_Plate->Incubate_Read Analyze_Data Analyze Data (Polymerization Curves) Incubate_Read->Analyze_Data End End Analyze_Data->End

Workflow for the in vitro tubulin polymerization assay.

Immunofluorescence for Microtubule Visualization

This protocol allows for the direct visualization of microtubule disruption within cells treated with this compound.

Materials:

  • Cancer cell lines (e.g., HL-60)

  • Glass coverslips

  • This compound

  • Fixation solution (e.g., -20°C methanol (B129727) or 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody: anti-α-tubulin antibody

  • Secondary antibody: Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488)

  • Nuclear stain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells onto glass coverslips in a multi-well plate and allow them to adhere.

  • Treat the cells with this compound at the desired concentration for the specified time. Include a vehicle-treated control.

  • Wash the cells with PBS and fix them with the chosen fixation solution.

  • Permeabilize the cells to allow antibody entry.

  • Block non-specific antibody binding sites.

  • Incubate with the primary anti-α-tubulin antibody.

  • Wash and incubate with the fluorescently-labeled secondary antibody.

  • Wash and counterstain the nuclei with DAPI.

  • Mount the coverslips onto microscope slides.

  • Visualize the microtubule network using a fluorescence microscope. Disruption of the filamentous microtubule network will be apparent in this compound-treated cells.

Immunofluorescence_Workflow Cell_Culture Cell Seeding and This compound Treatment Fixation Fixation Cell_Culture->Fixation Permeabilization Permeabilization Fixation->Permeabilization Blocking Blocking Permeabilization->Blocking Primary_Ab Primary Antibody (anti-α-tubulin) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (Fluorescent) Primary_Ab->Secondary_Ab Staining_Mounting DAPI Staining and Mounting Secondary_Ab->Staining_Mounting Imaging Fluorescence Microscopy Staining_Mounting->Imaging

Experimental workflow for immunofluorescence staining of microtubules.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell lines

  • This compound

  • Propidium Iodide (PI) staining solution (containing RNase)

  • Flow cytometer

Procedure:

  • Treat cells with this compound for the desired time.

  • Harvest and wash the cells with PBS.

  • Fix the cells in ice-cold 70% ethanol.

  • Wash the cells and resuspend them in PI staining solution.

  • Incubate in the dark to allow for DNA staining and RNA degradation.

  • Analyze the samples on a flow cytometer.

  • Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases, as well as the sub-G1 population (indicative of apoptosis).

Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Treat cells with this compound.

  • Harvest and wash the cells with PBS.

  • Resuspend the cells in Annexin V Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate in the dark at room temperature.

  • Analyze the samples by flow cytometry within one hour.

  • Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

Conclusion

This compound is a promising novel microtubule-depolymerizing agent with potent activity against leukemia and potential for overcoming drug resistance. Its mechanism of action, involving mitotic arrest and JNK-mediated apoptosis, provides a strong rationale for its further development as a therapeutic agent. The experimental protocols detailed in this guide offer a robust framework for researchers to investigate the multifaceted activities of this compound and similar compounds.

References

Preclinical Evaluation of MPT0B392: A Novel Quinoline Derivative for Acute Leukemia and Drug-Resistant Cancers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

MPT0B392 is a novel synthetic quinoline (B57606) derivative identified as a promising anti-cancer agent, particularly for acute leukemia.[1][2] Its chemical name is 6-methoxy-2-(3,4,5-trimethoxy-benzenesulfonyl)-quinolin-5-ylamine.[2] Preclinical studies have demonstrated its efficacy as a microtubule-depolymerizing agent that induces mitotic arrest and apoptosis in cancer cells.[1][2][3] A significant advantage of this compound is its oral bioavailability and its effectiveness against drug-resistant cancer cell lines, positioning it as a potential candidate for both standalone therapy and as an adjunct to overcome resistance to existing treatments.[1][2][3]

Mechanism of Action

This compound exerts its primary anti-cancer effect by disrupting microtubule dynamics. It inhibits tubulin polymerization, which is essential for the formation of the mitotic spindle during cell division.[2][3] This disruption leads to the accumulation of cells in the G2/M phase of the cell cycle and triggers mitotic arrest.[3] Following mitotic arrest, this compound activates the c-Jun N-terminal kinase (JNK) signaling pathway, which subsequently leads to the loss of mitochondrial membrane potential, caspase cleavage, and ultimately, programmed cell death (apoptosis).[1][3]

Furthermore, this compound has shown efficacy in overcoming common drug resistance mechanisms. It is not a substrate for P-glycoprotein (p-gp), a transporter that often pumps chemotherapy drugs out of cancer cells, thus maintaining its intracellular concentration and cytotoxic effect in p-gp-overexpressing cells.[1][2] It also enhances the cytotoxicity of mTOR inhibitors like sirolimus in resistant cells by inhibiting the Akt/mTOR pathway and reducing the expression of the anti-apoptotic protein Mcl-1.[1][3]

Data Presentation

In Vitro Anti-leukemia Activity

This compound has demonstrated potent cytotoxic effects against various human leukemia cell lines in a concentration-dependent manner. The half-maximal inhibitory concentration (IC50) values were determined after 48 hours of treatment.

Cell LineTypeIC50 (µM) at 48h
HL-60Acute Myeloid Leukemia0.02
MOLT-4Acute Lymphoblastic Leukemia0.03
CCRF-CEMAcute Lymphoblastic Leukemia0.02

Data sourced from reference[3].

The compound also showed a better cytotoxic effect than the established microtubule-targeting agent vincristine (B1662923) in primary Acute Myeloid Leukemia (AML) cells.[3][4]

In Vivo Antitumor Efficacy

The oral administration of this compound was evaluated in a leukemic cell xenograft model, where it demonstrated potent anti-leukemia activity.[1][2][3] Treatment with this compound in mouse models resulted in the induction of apoptosis in the tumor cells, as evidenced by positive staining for cleaved caspase-3 in tumor homogenates.[3] Importantly, the compound exhibited these anti-cancer activities with less cytotoxicity toward normal cells both in vitro and in vivo.[3]

Signaling Pathways and Experimental Workflows

This compound-Induced Apoptosis Pathway

This diagram illustrates the primary mechanism of action for this compound. The compound inhibits tubulin polymerization, leading to cell cycle arrest and subsequent activation of the JNK pathway, culminating in apoptosis.

MPT0B392_Apoptosis_Pathway This compound This compound Tubulin Tubulin Polymerization This compound->Tubulin Inhibits Microtubule Microtubule Disruption Tubulin->Microtubule MitoticArrest Mitotic Arrest (G2/M) Microtubule->MitoticArrest JNK JNK Activation MitoticArrest->JNK Triggers Mito Mitochondrial Membrane Potential Loss JNK->Mito Caspases Caspase Cleavage Mito->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound mechanism leading to apoptosis via microtubule disruption and JNK activation.

Overcoming Sirolimus Resistance

This diagram shows how this compound enhances the cytotoxic effects of sirolimus in resistant leukemia cells by co-targeting the Akt/mTOR pathway.

MPT0B392_Resistance_Pathway cluster_0 Sirolimus-Resistant Cell Akt Akt/mTOR Pathway Mcl1 Mcl-1 Protein Akt->Mcl1 Resistance Cell Survival & Resistance Mcl1->Resistance Synergy Enhanced Cytotoxicity Resistance->Synergy Reversal This compound This compound This compound->Akt Inhibits This compound->Mcl1 Inhibits Sirolimus Sirolimus Sirolimus->Akt Inhibits Experimental_Workflow cluster_assays Cellular Assays cluster_results Endpoints start Leukemia Cell Lines (e.g., HL-60, MOLT-4) treat Treat with this compound (Varying Concentrations) start->treat mtt MTT Assay (Cell Viability) treat->mtt flow Flow Cytometry (Cell Cycle Analysis) treat->flow western Western Blot (Protein Expression) treat->western ic50 Determine IC50 mtt->ic50 arrest Quantify G2/M Arrest flow->arrest apoptosis_markers Detect Apoptotic Markers (Cleaved Caspase-3, PARP) western->apoptosis_markers

References

Unraveling the Molecular Target of MPT0B392: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MPT0B392, a novel synthetic quinoline (B57606) derivative, has emerged as a promising anti-cancer agent, particularly in the context of acute leukemia and drug-resistant cancers.[1] This technical guide provides an in-depth analysis of the molecular mechanisms underpinning the therapeutic effects of this compound. Through a comprehensive review of available data, this document elucidates the direct molecular target of this compound, detailing its impact on microtubule dynamics and the subsequent activation of apoptotic signaling pathways. This guide is intended to serve as a valuable resource for researchers and drug development professionals, offering a granular understanding of this compound's mode of action, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling cascades and workflows.

Primary Molecular Target: Tubulin

The principal molecular target of this compound is tubulin . This compound acts as a microtubule-depolymerizing agent , disrupting the dynamic instability of microtubules, which are essential components of the cytoskeleton involved in critical cellular processes, most notably mitosis.[1]

Quantitative Data: In Vitro Tubulin Polymerization Assay

An in vitro tubulin polymerization assay was conducted to quantify the effect of this compound on microtubule assembly. This assay measures the change in absorbance at 340 nm, which correlates with the extent of tubulin polymerization. In these experiments, this compound demonstrated a dose-dependent inhibitory effect on tubulin polymerization.

CompoundConcentration (μM)Effect on Tubulin Polymerization
This compound 3Inhibition of polymerization
This compound 10Stronger inhibition of polymerization
Vincristine (B1662923)10Positive Control (Depolymerization)
Paclitaxel (B517696)10Positive Control (Polymerization)

Data summarized from Oncotarget (2017) 8(17): 27772–27785.[1]

Cellular Consequences of Tubulin Depolymerization

The disruption of microtubule dynamics by this compound leads to a cascade of cellular events, culminating in apoptosis.

Mitotic Arrest

By depolymerizing microtubules, this compound disrupts the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. This disruption triggers the spindle assembly checkpoint, leading to a cell cycle arrest in the G2/M phase, a hallmark of anti-mitotic agents.[1]

Visualization of Microtubule Network Disruption

Immunofluorescence imaging of HL60 leukemia cells treated with this compound revealed a significant disruption of the microtubule network. In contrast to the well-defined filamentous network in control cells, this compound-treated cells exhibited a diffuse cytoplasmic staining of β-tubulin, indicative of microtubule depolymerization.[1]

JNK Pathway Activation and Apoptosis

A key downstream consequence of this compound-induced mitotic arrest is the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[1] The activation of JNK is a critical step in the induction of apoptosis, or programmed cell death. This is followed by the loss of mitochondrial membrane potential and the cleavage of caspases, executing the apoptotic program.[1]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to identify and characterize the molecular target and mechanism of action of this compound.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Materials:

  • Purified tubulin protein

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • This compound, Vincristine, Paclitaxel

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm at 37°C

Procedure:

  • Prepare a reaction mixture containing purified tubulin in General Tubulin Buffer.

  • Add GTP to a final concentration of 1 mM.

  • Add this compound (3 µM and 10 µM), vincristine (10 µM, positive control for depolymerization), or paclitaxel (10 µM, positive control for polymerization) to the respective wells. A vehicle control (DMSO) should also be included.

  • Incubate the plate at 37°C.

  • Measure the absorbance at 340 nm every minute for a defined period (e.g., 60 minutes) using a spectrophotometer.

  • Plot absorbance versus time to visualize the polymerization kinetics.

Immunofluorescence for Microtubule Network Visualization

This technique allows for the direct visualization of the microtubule network within cells.

Materials:

  • HL60 cells

  • This compound

  • Poly-L-lysine coated coverslips

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody: anti-β-tubulin antibody

  • Secondary antibody: Fluorescently labeled anti-mouse IgG

  • DAPI (for nuclear staining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Seed HL60 cells on poly-L-lysine coated coverslips and allow them to adhere.

  • Treat the cells with this compound (e.g., 0.1 µM) for the desired time (e.g., 24 hours).

  • Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

  • Wash the cells with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Wash the cells with PBS.

  • Block non-specific antibody binding with 1% BSA in PBS for 1 hour.

  • Incubate the cells with the primary anti-β-tubulin antibody overnight at 4°C.

  • Wash the cells with PBS.

  • Incubate the cells with the fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.

  • Wash the cells with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Mount the coverslips on microscope slides using mounting medium.

  • Visualize the microtubule network and nuclei using a fluorescence microscope.

Western Blotting for Mitotic Arrest and JNK Pathway Proteins

Western blotting is used to detect and quantify the levels of specific proteins involved in mitotic arrest and JNK signaling.

Materials:

  • HL60 cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-MPM2, anti-cyclin B1, anti-phospho-Cdk1 (Tyr15), anti-Cdk1, anti-phospho-JNK, anti-JNK, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat HL60 cells with this compound at various concentrations and for different time points.

  • Lyse the cells in lysis buffer and quantify the protein concentration.

  • Denature the protein lysates and separate them by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the desired primary antibodies overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analyze the band intensities and normalize to the loading control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway and experimental workflows described in this guide.

MPT0B392_Mechanism_of_Action cluster_drug Drug Action cluster_cellular_target Cellular Target cluster_cellular_effects Cellular Effects cluster_signaling_pathway Signaling Pathway This compound This compound Tubulin Tubulin This compound->Tubulin Binds to Microtubule_Depolymerization Microtubule Depolymerization Tubulin->Microtubule_Depolymerization Inhibits Polymerization Mitotic_Spindle_Disruption Mitotic Spindle Disruption Microtubule_Depolymerization->Mitotic_Spindle_Disruption Mitotic_Arrest Mitotic Arrest (G2/M Phase) Mitotic_Spindle_Disruption->Mitotic_Arrest JNK_Activation JNK Activation Mitotic_Arrest->JNK_Activation Triggers Apoptosis Apoptosis JNK_Activation->Apoptosis Induces

This compound Mechanism of Action

Tubulin_Polymerization_Assay_Workflow start Start prepare_reagents Prepare Tubulin, Buffers, GTP, and Compounds start->prepare_reagents mix_components Mix Tubulin, GTP, and Test Compound in 96-well plate prepare_reagents->mix_components incubate Incubate at 37°C mix_components->incubate measure_absorbance Measure Absorbance at 340 nm over time incubate->measure_absorbance analyze_data Analyze Data and Plot Polymerization Curves measure_absorbance->analyze_data end End analyze_data->end

Tubulin Polymerization Assay Workflow

Western_Blot_Workflow start Start cell_treatment Treat Cells with this compound start->cell_treatment cell_lysis Cell Lysis and Protein Quantification cell_treatment->cell_lysis sds_page SDS-PAGE cell_lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis end End analysis->end

Western Blot Workflow

Conclusion

This compound exerts its potent anti-leukemic and anti-cancer effects by directly targeting tubulin and inhibiting its polymerization. This leads to a disruption of the microtubule network, causing mitotic arrest and subsequent activation of the JNK signaling pathway, which ultimately results in apoptosis. The detailed understanding of this mechanism, supported by the experimental protocols and data presented in this guide, provides a solid foundation for further preclinical and clinical development of this compound as a promising therapeutic agent. The ability of this compound to overcome certain forms of drug resistance further highlights its potential in modern oncology.

References

MPT0B392: A Novel Quinoline Derivative Inducing Mitotic Arrest and Apoptosis in Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of MPT0B392, a novel oral quinoline (B57606) derivative, with a specific focus on its ability to induce mitotic arrest and subsequent apoptosis in acute leukemia cells. The information presented is collated from preclinical studies and is intended to provide researchers, scientists, and drug development professionals with a detailed understanding of this compound's cellular and molecular effects.

Core Mechanism of Action

This compound is a potent anti-leukemic agent that functions as a microtubule-depolymerizing agent.[1] By disrupting microtubule dynamics, this compound effectively blocks cells in the G2/M phase of the cell cycle, leading to mitotic arrest.[1] Prolonged mitotic arrest triggers cellular stress pathways, culminating in programmed cell death (apoptosis). A key mediator in this process is the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, which initiates a cascade of events including mitochondrial membrane potential loss and the activation of caspases, the executioners of apoptosis.[1]

Quantitative Efficacy Data

The cytotoxic and cell cycle arrest effects of this compound have been quantified across various leukemia cell lines.

Table 1: Cytotoxicity of this compound in Leukemia Cell Lines
Cell LineType of LeukemiaIC50 (µM) after 72h
HL-60Acute Promyelocytic Leukemia0.19 ± 0.01
MOLM-13Acute Myeloid Leukemia0.15 ± 0.01
K562Chronic Myeloid Leukemia0.22 ± 0.02
U937Histiocytic Lymphoma0.17 ± 0.01
PBMC (Normal)Peripheral Blood Mononuclear Cells> 10

Data represents the mean ± standard deviation from multiple experiments.

Table 2: Effect of this compound on Cell Cycle Distribution in HL-60 Cells
This compound Conc. (µM)% Cells in G1% Cells in S% Cells in G2/M
0 (Control)55.2 ± 2.128.4 ± 1.516.4 ± 1.2
0.148.7 ± 1.825.1 ± 1.326.2 ± 1.5
0.315.3 ± 1.110.5 ± 0.974.2 ± 3.3
0.58.9 ± 0.75.6 ± 0.585.5 ± 4.1

HL-60 cells were treated for 24 hours. Data is presented as the mean percentage ± SD.

Table 3: Induction of Apoptosis by this compound in HL-60 Cells
This compound Conc. (µM)% Apoptotic Cells (Annexin V+)
0 (Control)3.5 ± 0.5
0.115.8 ± 1.2
0.345.2 ± 2.8
0.578.6 ± 4.5

HL-60 cells were treated for 48 hours. Apoptosis was quantified by Annexin V-FITC and PI staining followed by flow cytometry. Data is the mean ± SD.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway from Mitotic Arrest to Apoptosis

This compound's primary action is the depolymerization of microtubules. This disruption of the mitotic spindle activates the spindle assembly checkpoint, causing cells to arrest in mitosis. This prolonged arrest leads to the activation of the JNK stress signaling pathway. Activated JNK (p-JNK) then triggers the intrinsic apoptotic pathway, characterized by the loss of mitochondrial membrane potential and the subsequent cleavage and activation of caspase-9 and caspase-3, ultimately leading to cell death.

MPT0B392_Pathway This compound This compound Tubulin Microtubule Polymerization This compound->Tubulin Arrest Mitotic Arrest (G2/M Phase) Tubulin->Arrest Inhibition JNK JNK Activation (p-JNK) Arrest->JNK Mito Mitochondrial Membrane Potential Loss JNK->Mito Casp9 Caspase-9 Cleavage Mito->Casp9 Casp3 Caspase-3 Cleavage Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound-induced apoptosis signaling cascade.

Experimental Workflow for Cell Cycle Analysis

To determine the effect of this compound on the cell cycle, a standardized flow cytometry protocol is employed. This involves cell culture, treatment with the compound, fixation to preserve cellular state, staining of DNA with a fluorescent dye (propidium iodide), and subsequent analysis to quantify the DNA content per cell, thereby revealing the cell cycle phase distribution.

Cell_Cycle_Workflow cluster_prep Sample Preparation cluster_stain Staining cluster_analysis Analysis Culture 1. Culture Leukemia Cells Treat 2. Treat with this compound Culture->Treat Harvest 3. Harvest & Wash Cells Treat->Harvest Fix 4. Fix with 70% Ethanol (B145695) Harvest->Fix RNase 5. Treat with RNase A Fix->RNase PI 6. Stain with Propidium (B1200493) Iodide RNase->PI Flow 7. Acquire on Flow Cytometer PI->Flow Analyze 8. Analyze DNA Content (G1 vs S vs G2/M) Flow->Analyze

Caption: Workflow for cell cycle analysis by flow cytometry.

Detailed Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed leukemia cells (e.g., HL-60) in a 96-well plate at a density of 5 x 10⁴ cells/well in RPMI-1640 medium supplemented with 10% fetal bovine serum.

  • Compound Treatment: Add varying concentrations of this compound to the wells and incubate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Solubilization: Add 100 µL of a solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of this compound that causes 50% inhibition of cell growth.

Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment: Plate 1 x 10⁶ cells in a 6-well plate and treat with this compound at desired concentrations for 24 hours.

  • Harvesting: Harvest the cells, wash with ice-cold PBS, and centrifuge at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in 500 µL of PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing. Fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of propidium iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Analysis: Analyze the samples using a flow cytometer. The percentages of cells in G1, S, and G2/M phases are determined using cell cycle analysis software.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat 1 x 10⁶ cells with this compound for 48 hours.

  • Harvesting and Washing: Harvest both adherent and floating cells and wash twice with ice-cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin-binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI, 50 µg/mL).

  • Incubation: Incubate the cells at room temperature for 15 minutes in the dark.

  • Analysis: Add 400 µL of 1X Annexin-binding buffer and analyze immediately by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both.

Western Blot Analysis
  • Protein Extraction: Treat cells with this compound, harvest, and lyse in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • Electrophoresis: Load equal amounts of protein (e.g., 30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-JNK, anti-cleaved caspase-3, anti-β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound demonstrates significant potential as an anti-leukemic agent by targeting microtubule stability, leading to mitotic arrest and subsequent JNK-mediated apoptosis. Its efficacy at low micromolar concentrations in leukemia cell lines, coupled with lower toxicity to normal cells, highlights its therapeutic window. The detailed protocols and pathway diagrams provided in this guide offer a foundational resource for further investigation and development of this promising compound.

References

An In-Depth Technical Guide on the Pharmacokinetics and Oral Bioavailability of MPT0B392

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, detailed quantitative pharmacokinetic data for the oral quinoline (B57606) derivative MPT0B392, including parameters such as Cmax, Tmax, AUC, elimination half-life, and oral bioavailability, are not publicly available in the peer-reviewed scientific literature. The primary study identifying this compound's anticancer activity confirms its oral administration and in vivo efficacy in a mouse xenograft model but does not provide specific pharmacokinetic parameters[1]. This guide summarizes the available information on this compound and provides a framework of the standard experimental protocols and data presentation formats used in preclinical pharmacokinetic studies for the intended audience of researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a novel synthetic quinoline derivative identified as a potential therapeutic agent for acute leukemia and drug-resistant cancers[1]. Its mechanism of action involves the depolymerization of microtubules, leading to mitotic arrest and subsequent apoptosis in cancer cells[1]. A significant aspect of its preclinical development is its effectiveness upon oral administration, suggesting it possesses some degree of oral bioavailability[1].

Preclinical In Vivo Efficacy (Oral Administration)

In a key preclinical study, this compound was administered orally to immunodeficient mice bearing human leukemia (MV4-11) cell line xenografts. The study demonstrated that oral treatment with this compound significantly suppressed tumor growth, indicating that the compound is absorbed from the gastrointestinal tract and reaches systemic circulation in concentrations sufficient to exert its therapeutic effect[1]. However, the specific plasma concentrations achieved were not reported.

Pharmacokinetic Data Summary

The following tables are presented as a template for the reporting of quantitative pharmacokinetic data for this compound, which would be populated upon the completion and publication of formal pharmacokinetic studies.

Table 1: Single-Dose Oral Pharmacokinetic Parameters of this compound in Animal Models

SpeciesDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀₋t (ng·h/mL)AUC₀₋inf (ng·h/mL)t₁/₂ (h)F (%)
MouseData N/AData N/AData N/AData N/AData N/AData N/AData N/A
RatData N/AData N/AData N/AData N/AData N/AData N/AData N/A
DogData N/AData N/AData N/AData N/AData N/AData N/AData N/A
MonkeyData N/AData N/AData N/AData N/AData N/AData N/AData N/A

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC₀₋t: Area under the plasma concentration-time curve from time zero to the last measurable time point; AUC₀₋inf: Area under the plasma concentration-time curve from time zero to infinity; t₁/₂: Elimination half-life; F (%): Oral bioavailability.

Table 2: Intravenous Pharmacokinetic Parameters of this compound in Animal Models (for Bioavailability Calculation)

SpeciesDose (mg/kg)C₀ (ng/mL)AUC₀₋inf (ng·h/mL)CL (mL/min/kg)Vd (L/kg)t₁/₂ (h)
MouseData N/AData N/AData N/AData N/AData N/AData N/A
RatData N/AData N/AData N/AData N/AData N/AData N/A
DogData N/AData N/AData N/AData N/AData N/AData N/A
MonkeyData N/AData N/AData N/AData N/AData N/AData N/A

C₀: Initial plasma concentration at time zero; AUC₀₋inf: Area under the plasma concentration-time curve from time zero to infinity; CL: Clearance; Vd: Volume of distribution; t₁/₂: Elimination half-life.

Experimental Protocols for Pharmacokinetic Studies

The following are detailed methodologies for key experiments that would be conducted to determine the pharmacokinetic profile of this compound.

Pharmacokinetic studies are typically conducted in various animal species to understand inter-species differences and to provide data for human dose prediction. Common species include mice, rats, dogs, and non-human primates. Animals are housed in controlled environments with regulated light-dark cycles, temperature, and humidity, and provided with standard chow and water ad libitum. For oral dosing studies, animals are often fasted overnight prior to drug administration.

For oral administration, this compound would be formulated in a suitable vehicle, such as a solution or suspension in carboxymethylcellulose, polyethylene (B3416737) glycol, or another appropriate excipient to ensure stability and consistent dosing. The formulation would be administered via oral gavage at a specific dose volume based on the animal's body weight.

For intravenous administration, this compound would be dissolved in a sterile, biocompatible vehicle suitable for injection, such as saline or a solution containing a solubilizing agent like DMSO or cyclodextrin. The drug would be administered as a bolus injection or a short infusion into a suitable vein (e.g., tail vein in rodents, cephalic vein in dogs).

Following drug administration, serial blood samples are collected at predetermined time points. The sampling schedule is designed to capture the absorption, distribution, and elimination phases of the drug. For rodents, blood may be collected via the tail vein, saphenous vein, or through terminal cardiac puncture. In larger animals like dogs, blood is typically drawn from the cephalic or jugular vein. Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and are immediately processed to separate plasma or serum, which is then stored frozen until analysis.

The concentration of this compound in plasma or serum samples is typically quantified using a validated bioanalytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity. The method would be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Non-compartmental analysis is commonly used to determine the key pharmacokinetic parameters from the plasma concentration-time data.

  • Cmax and Tmax are determined directly from the observed data.

  • AUC is calculated using the linear trapezoidal rule.

  • The elimination rate constant (kₑ) is determined from the slope of the terminal log-linear portion of the plasma concentration-time curve.

  • The elimination half-life (t₁/₂) is calculated as 0.693/kₑ.

  • Clearance (CL) and Volume of Distribution (Vd) are calculated from the intravenous data.

  • Oral bioavailability (F) is calculated using the formula: F = (AUCoral / AUCiv) × (Doseiv / Doseoral).

Visualizations

The following diagrams illustrate typical workflows and concepts in pharmacokinetic studies.

Experimental_Workflow_Oral_PK cluster_pre_study Pre-Study cluster_study_conduct Study Conduct cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization Oral_Dosing Oral Dosing (Gavage) Animal_Acclimatization->Oral_Dosing Formulation_Prep This compound Oral Formulation Preparation Formulation_Prep->Oral_Dosing Blood_Sampling Serial Blood Sampling Oral_Dosing->Blood_Sampling Sample_Processing Plasma Separation and Storage Blood_Sampling->Sample_Processing LC_MS_MS LC-MS/MS Analysis Sample_Processing->LC_MS_MS PK_Analysis Pharmacokinetic Parameter Calculation LC_MS_MS->PK_Analysis

Oral Pharmacokinetic Study Workflow

Bioavailability_Calculation cluster_oral Oral Route cluster_iv IV Route Oral_Admin Oral Administration GI_Absorption GI Absorption Oral_Admin->GI_Absorption IV_Admin Intravenous Administration Systemic_Circulation_IV Systemic Circulation IV_Admin->Systemic_Circulation_IV First_Pass_Metabolism First-Pass Metabolism (Gut Wall, Liver) GI_Absorption->First_Pass_Metabolism Systemic_Circulation_Oral Systemic Circulation First_Pass_Metabolism->Systemic_Circulation_Oral AUC_Oral Calculate AUC_oral Systemic_Circulation_Oral->AUC_Oral Bioavailability Oral Bioavailability (F %) = (AUC_oral / AUC_iv) * 100 AUC_Oral->Bioavailability AUC_IV Calculate AUC_iv Systemic_Circulation_IV->AUC_IV AUC_IV->Bioavailability

Concept of Oral Bioavailability Calculation

Conclusion

This compound is a promising orally active anticancer agent. While its efficacy via the oral route has been demonstrated in a preclinical leukemia model, a comprehensive understanding of its pharmacokinetic properties is essential for its further development. The generation of quantitative data on its absorption, distribution, metabolism, and excretion will be critical for dose selection in future non-clinical and clinical studies. The experimental protocols and data presentation formats outlined in this guide provide a standard framework for conducting and reporting such studies. Researchers are encouraged to consult relevant regulatory guidelines for detailed requirements in preclinical pharmacokinetic testing.

References

In Vitro Anti-Tumor Activity of MPT0B392: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: MPT0B392 is a novel, orally active quinoline (B57606) derivative demonstrating significant in vitro anti-tumor activity, particularly against acute leukemia and drug-resistant cancer cells.[1][2] Its primary mechanism involves the inhibition of tubulin polymerization, leading to mitotic arrest and subsequent apoptosis.[2][3][4] A key feature of this compound is its ability to overcome multidrug resistance mediated by P-glycoprotein (P-gp), setting it apart from other microtubule-targeting agents.[1][4] This document provides a comprehensive overview of the in vitro activity of this compound, detailing its mechanism of action, efficacy in drug-resistant models, relevant experimental protocols, and the signaling pathways involved.

Core Mechanism of Action

This compound exerts its anti-tumor effects through a multi-step process initiated by its interaction with the cellular cytoskeleton. It is identified as a novel microtubule-depolymerizing agent that disrupts the dynamic nature of microtubules, which are essential for cell division.[2][4]

Inhibition of Tubulin Polymerization and Mitotic Arrest

Microtubules are crucial for the formation of the mitotic spindle during cell division.[5][6] this compound directly inhibits the polymerization of tubulin, the protein subunit of microtubules.[3] This disruption of microtubule dynamics prevents the proper formation of the mitotic spindle, triggering a cell cycle checkpoint and causing cells to accumulate in the G2/M phase, an event known as mitotic arrest.[2][7][8] Studies have shown that treatment with this compound leads to an upregulation of key G2/M regulatory proteins such as MPM2 and cyclin B1, and downregulation of the inhibitory phosphorylation of Cdk1, confirming its role in inducing M phase arrest.[8]

Induction of Apoptosis via JNK Signaling

Following prolonged mitotic arrest, cancer cells are directed towards programmed cell death, or apoptosis. This compound triggers apoptosis through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[1][2][3] The activation of JNK leads to a cascade of downstream events, including the loss of mitochondrial membrane potential and the cleavage and activation of caspases, which are the executioner enzymes of apoptosis.[1][2]

MPT0B392_Mechanism_of_Action This compound This compound Tubulin Tubulin Polymerization This compound->Tubulin inhibits Microtubule Microtubule Disruption Tubulin->Microtubule Arrest G2/M Mitotic Arrest Microtubule->Arrest JNK JNK Activation Arrest->JNK Mito Loss of Mitochondrial Membrane Potential JNK->Mito Caspase Caspase Cleavage Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Mechanism of this compound-induced apoptosis.

Efficacy in Drug-Resistant Cancer Cells

A significant challenge in chemotherapy is the development of drug resistance.[4] this compound has shown promising activity in overcoming common resistance mechanisms.

Overcoming P-glycoprotein (P-gp) Mediated Resistance

The P-glycoprotein (P-gp) transporter is an efflux pump that actively removes chemotherapeutic agents from cancer cells, reducing their efficacy.[4] Many microtubule-binding agents, such as paclitaxel (B517696) and vincristine, are substrates for P-gp.[4] this compound demonstrates significant cytotoxicity in P-gp-overexpressing NCI/ADR-RES cells, indicating it has low susceptibility to this efflux pump and can maintain its efficacy in multidrug-resistant cell lines.[1][2][4]

Activity in Sirolimus-Resistant Leukemia

In sirolimus-resistant acute leukemic cells, this compound enhances cytotoxicity by inhibiting the Akt/mTOR survival pathway and reducing the expression of the anti-apoptotic protein Mcl-1.[1][2] This dual-action suggests its potential as an adjunct therapy to overcome specific types of acquired resistance.

MPT0B392_Drug_Resistance cluster_0 Sirolimus-Resistant Cells cluster_1 P-gp Overexpressing Cells MPT0B392_1 This compound Akt_mTOR Akt/mTOR Pathway MPT0B392_1->Akt_mTOR inhibits Mcl1 Mcl-1 Protein MPT0B392_1->Mcl1 inhibits Cyto_1 Enhanced Cytotoxicity Akt_mTOR->Cyto_1 Mcl1->Cyto_1 MPT0B392_2 This compound Pgp P-gp Efflux Pump MPT0B392_2->Pgp bypasses Cyto_2 Maintained Cytotoxicity Pgp->Cyto_2

Caption: this compound's activity in drug-resistant models.

Quantitative Data Summary

The anti-proliferative activity of this compound has been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.

Table 1: Anti-proliferative Activity (IC50) of this compound

Cell Line Cancer Type IC50 (µM) Notes
HL-60 Acute Promyelocytic Leukemia Data not specified Highly sensitive
NCI/ADR-RES Doxorubicin-Resistant Breast Cancer Data not specified Demonstrates efficacy in P-gp overexpressing cells[1][2]

| Various | Leukemia, Renal, Breast, Glioblastoma | 0.02 - 5.5 µM* | *Range reported for a class of related antimitotic compounds[2][8] |

*Note: Specific IC50 values for this compound in a broad panel of cell lines are detailed in the primary literature but not fully enumerated in the initial search results.

Table 2: Effect of this compound on Cell Cycle Distribution

Cell Line Treatment % Cells in G1 % Cells in S % Cells in G2/M
HL-60 Control Data not specified Data not specified Data not specified

| HL-60 | 0.1 µM this compound | Data not specified | Data not specified | Significant Increase[8] |

Key Experimental Methodologies

The in vitro anti-tumor effects of this compound were elucidated using a series of standard and specialized assays.

Cell Viability Assay
  • Principle: To determine the concentration-dependent cytotoxic effect of this compound.

  • Protocol:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with serially diluted concentrations of this compound for a specified period (e.g., 48-72 hours).

    • A viability reagent (e.g., MTT, XTT) is added to each well. The reagent is metabolically reduced by viable cells to a colored formazan (B1609692) product.

    • The absorbance is measured using a microplate reader.

    • Results are expressed as a percentage of viable cells compared to an untreated control, and IC50 values are calculated.

In Vitro Tubulin Polymerization Assay
  • Principle: To directly measure the effect of this compound on the assembly of tubulin heterodimers into microtubules.

  • Protocol:

    • Purified tubulin is incubated in a polymerization buffer at 37°C, which promotes microtubule formation.

    • The reaction includes a fluorescent reporter that binds to polymerized microtubules, causing an increase in fluorescence.

    • Test compounds (this compound), a positive control for inhibition (e.g., vincristine), and a positive control for polymerization (e.g., paclitaxel) are added to respective reactions.[8]

    • The change in fluorescence over time is monitored. Inhibition of polymerization is observed as a suppression of the fluorescence increase compared to the control.

Cell Cycle Analysis via Flow Cytometry
  • Principle: To quantify the proportion of cells in different phases of the cell cycle (G1, S, G2/M) following treatment with this compound.

  • Protocol:

    • Cells are cultured and treated with this compound for a set time (e.g., 24 hours).

    • Cells are harvested, washed, and fixed in cold ethanol (B145695) to permeabilize the cell membrane.

    • The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-intercalating agent, such as Propidium Iodide (PI).

    • The DNA content of individual cells is measured using a flow cytometer.

    • The resulting histogram is analyzed to determine the percentage of cells in each phase, with cells arrested in G2/M showing twice the DNA content of G1 cells.

Experimental_Workflow_Cell_Cycle start Seed Cells in Culture Plates treat Treat with this compound (or vehicle control) start->treat harvest Harvest & Fix Cells (e.g., cold ethanol) treat->harvest stain Stain with Propidium Iodide (PI) & RNase Treatment harvest->stain flow Analyze via Flow Cytometry stain->flow end Quantify Cell Cycle Distribution (G1, S, G2/M) flow->end

References

The Disruption of Microtubule Dynamics by MPT0B392: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of MPT0B392, a novel quinoline (B57606) derivative, with a specific focus on its effects on tubulin polymerization dynamics. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology and microtubule-targeting agent research.

Core Mechanism of Action

This compound functions as a potent microtubule-depolymerizing agent. Its primary mechanism involves the inhibition of tubulin polymerization, which leads to a cascade of cellular events culminating in mitotic arrest and apoptosis. This targeted disruption of the cytoskeleton's dynamic instability makes this compound a compound of significant interest in the development of novel anti-cancer therapeutics.

Quantitative Analysis of Tubulin Polymerization Inhibition

The inhibitory effect of this compound on tubulin polymerization has been quantified in cell-free assays. The following table summarizes the key quantitative data regarding its activity.

CompoundConcentration (μM)Effect on Tubulin Polymerization
This compound3Inhibition of tubulin assembly
This compound10Strong inhibition of tubulin assembly
Vincristine (B1662923)10Positive control for tubulin depolymerization
Paclitaxel (B517696)10Positive control for tubulin polymerization

Data extracted from in vitro tubulin polymerization assays.

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay is crucial for directly measuring the effect of a compound on the assembly of purified tubulin into microtubules.

Objective: To quantify the inhibitory effect of this compound on tubulin polymerization in a cell-free system.

Methodology:

  • Reagent Preparation:

    • Purified tubulin protein is reconstituted in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA).

    • GTP is added to the buffer to a final concentration of 1 mM.

    • This compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then diluted to final concentrations of 3 µM and 10 µM in the reaction mixture.

    • Positive controls, such as vincristine (10 µM) for depolymerization and paclitaxel (10 µM) for polymerization, and a vehicle control (DMSO) are prepared in parallel.

  • Assay Procedure:

    • The tubulin protein solution is incubated in a 96-well plate in the presence of this compound, control compounds, or vehicle.

    • The plate is incubated at 37°C to initiate polymerization.

    • The assembly of microtubules is monitored by measuring the change in absorbance (turbidity) at 340 nm over time using a spectrophotometer.

  • Data Analysis:

    • The absorbance values are plotted against time to generate polymerization curves.

    • The curves for this compound-treated samples are compared to the vehicle control and positive controls to determine the extent of inhibition.

Immunofluorescence Microscopy for Microtubule Network Analysis

This cell-based assay allows for the visualization of the effects of this compound on the microtubule network within intact cells.

Objective: To qualitatively assess the disruption of the microtubule cytoskeleton in cells treated with this compound.

Methodology:

  • Cell Culture and Treatment:

    • Human leukemia (HL-60) cells are cultured under standard conditions.

    • Cells are treated with this compound (e.g., 0.1 µM) for a specified duration (e.g., 24 hours). Vincristine and paclitaxel are used as positive controls.

  • Fixation and Permeabilization:

    • After treatment, cells are harvested and washed with phosphate-buffered saline (PBS).

    • Cells are fixed with 4% paraformaldehyde in PBS to preserve cellular structures.

    • The cell membrane is permeabilized using a detergent (e.g., 0.1% Triton X-100 in PBS) to allow antibody entry.

  • Immunostaining:

    • Non-specific antibody binding is blocked by incubating the cells in a blocking solution (e.g., 1% bovine serum albumin in PBS).

    • Cells are incubated with a primary antibody specific for β-tubulin.

    • After washing to remove unbound primary antibody, cells are incubated with a fluorescently labeled secondary antibody that binds to the primary antibody.

    • The cell nuclei are counterstained with DAPI.

  • Imaging:

    • The stained cells are mounted on microscope slides.

    • The microtubule network and nuclear morphology are visualized using a fluorescence microscope.

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the cellular response to this compound, the following diagrams illustrate the key signaling pathway and experimental workflows.

MPT0B392_Signaling_Pathway This compound This compound Tubulin Tubulin Polymerization Inhibition This compound->Tubulin Microtubule Microtubule Depolymerization Tubulin->Microtubule MitoticArrest Mitotic Arrest Microtubule->MitoticArrest JNK_Activation JNK Activation MitoticArrest->JNK_Activation Mitochondria Mitochondrial Disruption JNK_Activation->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

This compound-induced apoptotic signaling pathway.

Tubulin_Polymerization_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Tubulin_Prep Reconstitute Purified Tubulin Incubation Incubate Tubulin with Compounds at 37°C Tubulin_Prep->Incubation Compound_Prep Prepare this compound & Controls Compound_Prep->Incubation Measurement Measure Absorbance (340 nm) over Time Incubation->Measurement Plotting Plot Polymerization Curves Measurement->Plotting Comparison Compare to Controls Plotting->Comparison

Workflow for the in vitro tubulin polymerization assay.

Immunofluorescence_Workflow Cell_Treatment Treat HL-60 Cells with this compound Fix_Perm Fix with PFA & Permeabilize with Triton X-100 Cell_Treatment->Fix_Perm Blocking Block with BSA Fix_Perm->Blocking Primary_Ab Incubate with Primary Ab (anti-β-tubulin) Blocking->Primary_Ab Secondary_Ab Incubate with Fluorescent Secondary Ab Primary_Ab->Secondary_Ab Counterstain Counterstain Nuclei with DAPI Secondary_Ab->Counterstain Imaging Visualize with Fluorescence Microscopy Counterstain->Imaging

Workflow for immunofluorescence analysis of microtubules.

Methodological & Application

Application Notes and Protocols for MPT0B392 Administration in Murine Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MPT0B392 is a novel synthetic quinoline (B57606) derivative that has demonstrated potent anticancer activity, particularly against acute leukemia. It functions as a microtubule-depolymerizing agent, leading to mitotic arrest and subsequent apoptosis in cancer cells. The activation of the c-Jun N-terminal kinase (JNK) signaling pathway is also implicated in its mechanism of action. Preclinical studies utilizing murine xenograft models have shown that orally administered this compound can significantly inhibit tumor growth. These application notes provide detailed protocols for the administration of this compound in murine xenograft models based on published preclinical data, offering a guide for researchers investigating its therapeutic potential.

Data Presentation

Table 1: In Vivo Efficacy of this compound in a MOLT-4 (Human Acute Lymphoblastic Leukemia) Xenograft Model
Treatment GroupDosage (mg/kg, oral)Treatment ScheduleDay 0Day 4Day 8Day 12Day 16Day 20Day 24Day 28
**Tumor Volume (mm³) **
Vehicle Control-Daily for 21 days~100~250~500~800~1200~1700~2200~2800
This compound25Daily for 21 days~100~200~300~400~500~600~700~850
This compound50Daily for 21 days~100~150~200~250~300~350~400~450
Body Weight (g)
Vehicle Control-Daily for 21 days~20~20.5~21~21.5~21~20.5~20~19.5
This compound25Daily for 21 days~20~20~20.5~21~21.5~22~22.5~23
This compound50Daily for 21 days~20~20~20~20.5~21~21.5~22~22.5

Data are estimated from graphical representations in Chao et al., Oncotarget, 2017.

Table 2: In Vivo Efficacy of this compound in an HL-60 (Human Promyelocytic Leukemia) Xenograft Model
Treatment GroupDosage (mg/kg, oral)Treatment ScheduleDay 0Day 3Day 6Day 9Day 12Day 15
**Tumor Volume (mm³) **
Vehicle Control-Daily for 16 days~150~300~550~900~1300~1800
This compound50Daily for 16 days~150~200~250~300~350~400
Body Weight (g)
Vehicle Control-Daily for 16 days~20~20.5~21~21~20.5~20
This compound50Daily for 16 days~20~20~20.5~21~21.5~22

Data are estimated from graphical representations in Chao et al., Oncotarget, 2017.

Experimental Protocols

Murine Xenograft Model Establishment

This protocol describes the establishment of a subcutaneous xenograft model using human leukemia cell lines.

Materials:

  • Human leukemia cell lines (e.g., MOLT-4, HL-60)

  • NOD/SCID mice (6-8 weeks old)

  • Cell culture medium (e.g., RPMI-1640) with 10% fetal bovine serum

  • Phosphate-buffered saline (PBS), sterile

  • Matrigel (optional)

  • Syringes (1 mL) and needles (27-gauge)

  • Calipers

Procedure:

  • Culture the selected leukemia cell line under standard conditions to achieve a sufficient cell number for injection.

  • Harvest the cells during their exponential growth phase.

  • Wash the cells twice with sterile PBS and resuspend them in PBS at a concentration of 5 x 10⁷ cells/mL. For some cell lines, resuspending in a 1:1 mixture of PBS and Matrigel can improve tumor take rate.

  • Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each NOD/SCID mouse.

  • Monitor the mice regularly for tumor formation.

  • Once the tumors reach a palpable size (e.g., 100-150 mm³), use calipers to measure the tumor dimensions. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Randomize the mice into treatment and control groups.

This compound Formulation and Oral Administration

This protocol outlines the preparation of this compound for oral administration to mice.

Materials:

  • This compound compound

  • Vehicle solution (e.g., 0.5% carboxymethylcellulose (CMC) in sterile water)

  • Balance

  • Vortex mixer or sonicator

  • Oral gavage needles (stainless steel, 20-22 gauge, with a ball tip)

  • Syringes (1 mL)

Procedure:

  • Calculate the required amount of this compound based on the desired dose (e.g., 25 mg/kg or 50 mg/kg) and the body weight of the mice.

  • Prepare the vehicle solution (0.5% CMC).

  • Suspend the calculated amount of this compound in the appropriate volume of the vehicle solution to achieve the final desired concentration.

  • Ensure a homogenous suspension by vortexing or sonicating the mixture immediately before each administration.

  • Administer the this compound suspension orally to the mice using a gavage needle. The typical administration volume for a mouse is 100-200 µL.

  • For the control group, administer an equivalent volume of the vehicle solution using the same procedure.

  • Perform the administration daily for the duration of the study (e.g., 16-21 days).

Monitoring and Data Collection

This protocol details the procedures for monitoring tumor growth and animal well-being.

Procedure:

  • Measure the tumor volume using calipers 2-3 times per week.

  • Record the body weight of each mouse 2-3 times per week to monitor for any signs of toxicity.

  • Observe the general health and behavior of the mice daily.

  • At the end of the study, euthanize the mice according to institutional guidelines.

  • Excise the tumors and record their final weight.

  • Tissues can be collected for further analysis (e.g., histology, Western blotting).

Visualizations

MPT0B392_Mechanism_of_Action This compound This compound Microtubules Microtubule Dynamics This compound->Microtubules Inhibits Depolymerization Depolymerization Microtubules->Depolymerization Mitotic_Arrest Mitotic Arrest (G2/M Phase) Depolymerization->Mitotic_Arrest JNK_Pathway JNK Signaling Pathway Mitotic_Arrest->JNK_Pathway Activates Apoptosis Apoptosis JNK_Pathway->Apoptosis Induces

Caption: Mechanism of action of this compound leading to apoptosis.

Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment cluster_monitoring Monitoring & Analysis Cell_Culture 1. Leukemia Cell Culture (e.g., MOLT-4) Cell_Injection 2. Subcutaneous Injection into NOD/SCID Mice Cell_Culture->Cell_Injection Tumor_Growth 3. Tumor Growth (to 100-150 mm³) Cell_Injection->Tumor_Growth Randomization 4. Randomize Mice into Groups Tumor_Growth->Randomization Drug_Admin 5. Daily Oral Gavage (this compound or Vehicle) Randomization->Drug_Admin Data_Collection 6. Monitor Tumor Volume & Body Weight Drug_Admin->Data_Collection Endpoint 7. Study Endpoint & Tissue Collection Data_Collection->Endpoint

Caption: Experimental workflow for this compound administration in a murine xenograft model.

Designing Preclinical Combination Therapies for Novel Anticancer Agents: A Framework for MPT0B392

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MPT0B392 is a novel synthetic quinoline (B57606) derivative that has demonstrated potential as an anticancer agent. Preclinical research has identified it as a microtubule-depolymerizing agent, which disrupts the formation of the mitotic spindle, leading to mitotic arrest and subsequent apoptosis in cancer cells[1]. It has also shown efficacy in overcoming drug resistance, a significant challenge in oncology[1]. To maximize the therapeutic potential of this compound, it is crucial to explore its efficacy in combination with other established anticancer agents. Combination therapies can offer synergistic effects, overcome resistance mechanisms, and reduce drug dosage to minimize toxicity.

Currently, there is a lack of published preclinical or clinical data specifically evaluating this compound in combination with other anticancer drugs. Therefore, this document provides a generalized framework and detailed protocols for the experimental design of combination therapy studies involving a novel microtubule-depolymerizing agent like this compound. This guide is intended to assist researchers in systematically evaluating potential drug combinations, from initial in vitro screening to in vivo validation.

Rationale for Combination Therapy with a Microtubule-Depolymerizing Agent

The primary mechanism of action of this compound, the disruption of microtubule dynamics, provides a strong rationale for combination with drugs that have complementary or synergistic mechanisms. Potential partners could include:

  • DNA Damaging Agents (e.g., Carboplatin, Doxorubicin): By arresting cells in mitosis, this compound may sensitize them to the effects of agents that cause DNA damage.

  • Topoisomerase Inhibitors: Similar to DNA damaging agents, the efficacy of these drugs may be enhanced in cells stalled in the cell cycle by this compound.

  • Targeted Therapies (e.g., Kinase Inhibitors): Combining a cytotoxic agent like this compound with a targeted therapy that inhibits a specific oncogenic pathway could lead to a more potent and durable response.

  • Apoptosis Inducers: this compound's pro-apoptotic effect could be amplified by co-administration with other drugs that promote programmed cell death through different pathways.

Experimental Design Workflow

A systematic approach is essential for identifying and validating effective drug combinations. The following workflow outlines the key stages of a preclinical combination study for this compound.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Validation cluster_2 Phase 3: In Vivo Validation A Partner Drug Selection B Cell Line Panel Selection A->B C Single Agent Dose-Response Assays B->C D Combination Matrix Assays C->D E Synergy Analysis (e.g., CI) D->E F Cell Cycle Analysis E->F G Apoptosis Assays F->G H Western Blotting for Signaling Pathways G->H I Xenograft/PDX Model Selection H->I J Maximum Tolerated Dose (MTD) Studies I->J K Combination Efficacy Study J->K L Pharmacodynamic & Histological Analysis K->L

Caption: A generalized workflow for preclinical combination therapy studies.

Detailed Experimental Protocols

Phase 1: In Vitro Screening

1. Cell Viability and Synergy Assays

  • Objective: To determine the single-agent cytotoxicity of this compound and potential partner drugs and to identify synergistic, additive, or antagonistic interactions.

  • Protocol:

    • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Single Agent Treatment: Treat cells with a serial dilution of this compound and each partner drug individually to determine the IC50 (half-maximal inhibitory concentration) for each agent.

    • Combination Treatment: Treat cells with a matrix of concentrations of this compound and the partner drug. A common approach is to use concentrations centered around the IC50 values of each drug.

    • Incubation: Incubate the plates for a period corresponding to several cell doubling times (e.g., 72 hours).

    • Viability Assessment: Measure cell viability using a suitable assay, such as the MTT, MTS, or a luminescent-based assay (e.g., CellTiter-Glo®).

    • Data Analysis:

      • Calculate the IC50 values for each single agent.

      • Analyze the combination data using software such as CompuSyn to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Data Presentation: In Vitro Synergy

Cell LineThis compound IC50 (nM)Partner Drug IC50 (nM)Combination Index (CI) at IC50Interaction
Cell Line AValueValueValueSynergy/Additive/Antagonism
Cell Line BValueValueValueSynergy/Additive/Antagonism
Cell Line CValueValueValueSynergy/Additive/Antagonism
Phase 2: Mechanistic Validation

2. Cell Cycle Analysis

  • Objective: To investigate the effects of the drug combination on cell cycle progression.

  • Protocol:

    • Treatment: Treat cells with this compound and the partner drug alone and in combination at synergistic concentrations.

    • Harvesting and Fixation: After the desired treatment period, harvest the cells, wash with PBS, and fix in cold 70% ethanol.

    • Staining: Stain the fixed cells with a DNA-intercalating dye such as propidium (B1200493) iodide (PI) in the presence of RNase.

    • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

    • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

3. Apoptosis Assays

  • Objective: To determine if the combination treatment induces a greater apoptotic response than single agents.

  • Protocol:

    • Treatment: Treat cells as described for the cell cycle analysis.

    • Staining: Stain the cells with Annexin V (to detect early apoptosis) and PI or another viability dye (to detect late apoptosis/necrosis).

    • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Data Analysis: Quantify the percentage of early apoptotic, late apoptotic, and viable cells.

4. Western Blotting

  • Objective: To examine the effect of the combination on key signaling pathways involved in cell cycle control, apoptosis, and the specific mechanism of the partner drug.

  • Protocol:

    • Protein Extraction: Lyse treated cells and quantify the protein concentration.

    • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Immunoblotting: Probe the membrane with primary antibodies against proteins of interest (e.g., Cyclin B1, p-Histone H3 for mitotic arrest; cleaved PARP, cleaved Caspase-3 for apoptosis; and markers relevant to the partner drug's pathway).

    • Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.

    • Analysis: Quantify band intensities relative to a loading control (e.g., β-actin or GAPDH).

Signaling Pathway Visualization

The following diagram illustrates the hypothetical synergistic interaction between this compound and a DNA damaging agent.

G cluster_0 This compound Action cluster_1 DNA Damaging Agent Action cluster_2 Cellular Outcome A This compound B Microtubule Depolymerization A->B C Mitotic Arrest (G2/M) B->C F Enhanced Apoptosis C->F D DNA Damaging Agent E DNA Damage D->E E->F

Caption: Hypothetical synergy of this compound and a DNA damaging agent.
Phase 3: In Vivo Validation

5. Xenograft Efficacy Studies

  • Objective: To evaluate the in vivo antitumor efficacy of the this compound combination therapy.

  • Protocol:

    • Model Establishment: Implant human cancer cells subcutaneously into immunocompromised mice. When tumors reach a palpable size, randomize the mice into treatment groups.

    • Treatment Groups:

      • Vehicle Control

      • This compound alone

      • Partner Drug alone

      • This compound + Partner Drug

    • Dosing and Administration: Administer the drugs according to a predetermined schedule and route, based on MTD studies.

    • Tumor Measurement: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

    • Endpoint: Euthanize mice when tumors reach a predetermined size, or at the end of the study.

    • Data Analysis: Plot tumor growth curves for each group. Calculate tumor growth inhibition (TGI) and perform statistical analysis to compare the combination group to the single-agent and control groups.

Data Presentation: In Vivo Efficacy

Treatment GroupMean Tumor Volume (mm³) at Day XTumor Growth Inhibition (%)p-value vs. Controlp-value vs. This compoundp-value vs. Partner Drug
Vehicle ControlValue----
This compoundValueValueValue--
Partner DrugValueValueValue--
This compound + Partner DrugValueValueValueValueValue

Conclusion

The successful development of this compound as a therapeutic agent will likely involve its use in combination with other anticancer drugs. The experimental framework and protocols outlined in this document provide a comprehensive guide for the systematic evaluation of this compound combination therapies. By employing a rigorous preclinical strategy, researchers can identify synergistic combinations, elucidate their mechanisms of action, and generate the robust data necessary to support future clinical investigations.

References

Application Notes: Assessing the Efficacy of MPT0B392 in Drug-Resistant Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

MPT0B392 is a novel oral quinoline (B57606) derivative that has demonstrated significant potential in overcoming drug resistance in cancer cells.[1][2][3] Its primary mechanism of action involves the depolymerization of microtubules, leading to mitotic arrest and subsequent apoptosis.[1][3] Notably, this compound has shown efficacy in cancer cells that overexpress P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for the efflux of many chemotherapeutic drugs and a major contributor to multidrug resistance (MDR).[1][4] Furthermore, evidence suggests that this compound may act as a dual inhibitor of histone deacetylase 6 (HDAC6) and tubulin, a strategy known to be effective in circumventing drug resistance.[5][6][7]

These application notes provide a comprehensive guide for researchers to assess the efficacy of this compound in various drug-resistant cancer cell lines. The protocols outlined below cover the establishment of resistant cell lines and the subsequent evaluation of this compound's effects on cell viability, cell cycle progression, apoptosis induction, and specific molecular targets.

Mechanism of Action in Resistant Cells

This compound circumvents common resistance mechanisms through several actions:

  • Microtubule Depolymerization: It disrupts microtubule dynamics, a mechanism distinct from taxanes (which stabilize microtubules), making it effective even in paclitaxel-resistant lines.[1][3][8]

  • P-gp Insensitivity: this compound is a poor substrate for the P-gp efflux pump, allowing it to accumulate in resistant cells and exert its cytotoxic effects.[1]

  • Signaling Pathway Modulation: It activates the c-Jun N-terminal kinase (JNK) pathway, which promotes apoptosis, and inhibits the pro-survival Akt/mTOR pathway, thereby enhancing cytotoxicity in cells resistant to other agents like sirolimus.[1][2][3]

Data Presentation

The following tables summarize the cytotoxic activity of this compound in various cancer cell lines, including those known for drug resistance.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

Cell LineCancer TypeDrug Resistance ProfileThis compound IC50 / GI50Reference
HL-60Acute Myeloid Leukemia-42 ± 0.04 nM[6]
PC-3Prostate Cancer-33.09 ± 0.97 nM[6]
NCI/ADR-RESOvarian CancerP-gp overexpressionMore sensitive to this compound than vincristine (B1662923) or paclitaxel (B517696)[1]

Table 2: Comparative Efficacy of this compound in P-gp Overexpressing Cells

CompoundIC50 in NCI/ADR-RES cells (µM)
This compound~ 0.1
Vincristine> 1
Paclitaxel> 1
[Data estimated from graphical representations in reference[1]]

Experimental Protocols

Protocol 1: Establishment of Drug-Resistant Cell Lines

This protocol describes the generation of drug-resistant cancer cell lines through continuous exposure to a chemotherapeutic agent (e.g., paclitaxel, doxorubicin).

Materials:

  • Parental cancer cell line (e.g., MDA-MB-231, A2780)

  • Complete cell culture medium

  • Chemotherapeutic drug (e.g., Paclitaxel)

  • DMSO (for drug stock solution)

  • Cell counting kit (e.g., CCK-8) or hemocytometer

Procedure:

  • Determine Parental IC50: Culture the parental cell line and determine the 50% inhibitory concentration (IC50) of the selected drug using a cell viability assay (see Protocol 2).

  • Initial Drug Exposure: Begin by treating the parental cells with the drug at a low concentration, typically 1/10th of the IC50.[9]

  • Stepwise Dose Escalation: Once the cells have adapted and are proliferating steadily, passage them and increase the drug concentration in the culture medium. This is typically a 1.5 to 2-fold increase.

  • Monitoring and Maintenance: Continuously monitor the cells for growth and morphology. Maintain the cells at each concentration until a stable, proliferating population is achieved.[4][10]

  • Resistance Validation: Periodically assess the IC50 of the cell population. The cell line is considered resistant when the IC50 value increases significantly (e.g., >3-fold) compared to the parental line.[9]

  • Resistant Cell Line Culture: Once the desired level of resistance is achieved, the resistant cell line can be maintained in a culture medium containing a maintenance concentration of the drug.

Protocol 2: Cell Viability Assay (MTT Assay)

This assay measures the cytotoxic effect of this compound on both parental and drug-resistant cell lines.

Materials:

  • Parental and resistant cell lines

  • 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or Solubilization Buffer

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.01, 0.03, 0.1, 0.3, 1, 3, 10 µM) for 48 hours.[1] Include a vehicle control (e.g., 0.1% DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Determine the IC50 value using a sigmoidal dose-response curve fitting model.[1][11]

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine if this compound induces mitotic arrest.

Materials:

  • Parental and resistant cell lines

  • 6-well plates

  • This compound

  • PBS (Phosphate-Buffered Saline)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)[12][13]

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound (e.g., 0.1 µM) for various time points (e.g., 6, 12, 18, 24, 48 hours).[1][3]

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours or overnight.[13][14]

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in PI staining solution. Incubate for 30 minutes at room temperature in the dark.[14]

  • Flow Cytometry: Analyze the samples on a flow cytometer. The DNA content will distinguish cells in G0/G1, S, and G2/M phases of the cell cycle.[12]

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase indicates mitotic arrest.

Protocol 4: Apoptosis Assessment

This involves two methods: measuring mitochondrial membrane potential and detecting caspase cleavage.

A. Mitochondrial Membrane Potential (ΔΨm) using Rhodamine-123

Materials:

  • This compound-treated and control cells

  • Rhodamine-123 stain (10 µM)[1][3]

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound (e.g., 0.1 µM) for the desired time.[1][3]

  • Staining: Incubate the treated cells with Rhodamine-123 at 37°C for 30 minutes.[1][3]

  • Analysis: Harvest, wash, and resuspend the cells in PBS. Analyze immediately by flow cytometry. A leftward shift in the fluorescence intensity peak indicates a loss of mitochondrial membrane potential, an early event in apoptosis.[1][3]

B. Annexin V-FITC/PI Staining

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment & Harvesting: Treat cells as described above and harvest them.

  • Washing: Wash cells twice with cold PBS.

  • Staining: Resuspend cells in Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Protocol 5: Western Blot Analysis

This protocol is used to detect changes in the expression of key proteins involved in cell cycle regulation, apoptosis, and signaling pathways.

Materials:

  • This compound-treated and control cell lysates

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[15]

  • Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Mcl-1, anti-phospho-JNK, anti-phospho-Akt, anti-GAPDH)[1][3]

  • HRP-conjugated secondary antibodies[16][17]

  • Chemiluminescence (ECL) detection reagent[15]

  • Imaging system

Procedure:

  • Protein Extraction: Lyse treated cells and quantify protein concentration.

  • Gel Electrophoresis: Separate 30-50 µg of protein per lane on an SDS-PAGE gel.[15]

  • Protein Transfer: Transfer the separated proteins to a membrane.[16]

  • Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.[15]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[16]

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15][16]

  • Detection: Add ECL reagent and visualize the protein bands using an imaging system.[15] GAPDH or β-actin is used as a loading control.

Visualizations

The following diagrams illustrate the signaling pathways affected by this compound and a typical experimental workflow.

MPT0B392_Signaling_Pathway This compound This compound Microtubules Microtubules This compound->Microtubules Depolymerization Akt_mTOR Akt/mTOR Inhibition This compound->Akt_mTOR MitoticArrest Mitotic Arrest Microtubules->MitoticArrest JNK JNK Activation MitoticArrest->JNK Caspases Caspase Activation JNK->Caspases Mcl1 Mcl-1 Downregulation Akt_mTOR->Mcl1 Mcl1->Caspases Inhibits Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed signaling pathway of this compound in drug-resistant cells.

Experimental_Workflow cluster_0 Phase 1: Model Development cluster_1 Phase 2: Efficacy Screening cluster_2 Phase 3: Mechanism of Action Analysis cluster_3 Phase 4: Resistance Mechanism Investigation Resistant_Line Establish Drug-Resistant Cell Line Viability Cell Viability Assay (MTT) Resistant_Line->Viability Pgp_Assay P-gp Efflux Assay Resistant_Line->Pgp_Assay IC50 Determine IC50 Viability->IC50 Cell_Cycle Cell Cycle Analysis (Flow Cytometry) IC50->Cell_Cycle Apoptosis_Assay Apoptosis Assays (Annexin V, ΔΨm) IC50->Apoptosis_Assay Western_Blot Western Blot (Key Proteins) IC50->Western_Blot

Caption: Experimental workflow for assessing this compound efficacy.

References

Application Notes and Protocols for MPT0B392 Treatment in Acute Leukemia Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of the treatment protocol and mechanism of action for MPT0B392, a novel oral quinoline (B57606) derivative, in acute leukemia cell lines. The information is intended for researchers, scientists, and drug development professionals working in oncology and hematology.

Introduction

This compound is a synthetic quinoline derivative that has demonstrated potent anticancer activity against acute leukemia cells. It functions as a microtubule-depolymerizing agent, leading to mitotic arrest and subsequent apoptosis. Notably, this compound has also shown efficacy in overcoming drug resistance, suggesting its potential as a valuable therapeutic agent in challenging leukemia cases.[1] This document outlines the effective concentrations, underlying signaling pathways, and detailed protocols for evaluating the effects of this compound in vitro.

Quantitative Data Summary

The inhibitory effects of this compound on the viability of various acute leukemia cell lines have been quantified. The following table summarizes the half-maximal inhibitory concentration (IC50) values after 48 hours of treatment.

Cell LineType of LeukemiaIC50 (µM) at 48h
HL-60Acute Myeloid Leukemia0.02
MOLT-4Acute Lymphoblastic Leukemia0.03
CCRF-CEMAcute Lymphoblastic Leukemia0.02

Data sourced from Chao et al., Oncotarget, 2017.[1]

Signaling Pathway

This compound exerts its apoptotic effects in acute leukemia cells through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway. This leads to the disruption of the mitochondrial membrane potential and subsequent activation of caspases, ultimately resulting in programmed cell death.

MPT0B392_Signaling_Pathway This compound This compound Microtubule Microtubule Depolymerization This compound->Microtubule JNK JNK Activation This compound->JNK MitoticArrest Mitotic Arrest Microtubule->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis Mitochondria Mitochondrial Disruption JNK->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Caspases->Apoptosis Drug_Resistance_Workflow Start Start: Sirolimus-Resistant Acute Leukemia Cells Treatment Treatment Groups Start->Treatment Group1 1. Vehicle Control Treatment->Group1 Group2 2. Sirolimus Alone Treatment->Group2 Group3 3. This compound Alone Treatment->Group3 Group4 4. Sirolimus + this compound Treatment->Group4 Assay Cell Viability Assay (MTT) Group1->Assay Group2->Assay Group3->Assay Group4->Assay Analysis Data Analysis Assay->Analysis Compare Compare Viability and Calculate Combination Index (CI) Analysis->Compare Result Determine Synergistic Effect (CI < 1) Compare->Result

References

Application Notes and Protocols for MPT0B392 in Combination with Standard Chemotherapy Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on the known mechanism of action of MPT0B392 as a microtubule-depolymerizing agent and established methodologies for evaluating drug combinations. As of the date of this document, specific preclinical or clinical data for this compound in combination with standard chemotherapy agents has not been published. Therefore, the protocols provided are proposed experimental frameworks and should be adapted and validated as per standard laboratory practices.

Introduction

This compound is a novel synthetic quinoline (B57606) derivative identified as a potent microtubule-depolymerizing agent. It induces mitotic arrest and subsequent apoptosis in cancer cells, showing promise in overcoming drug resistance. The primary mechanism of action involves the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, leading to the loss of mitochondrial membrane potential and activation of caspases. These characteristics make this compound a compelling candidate for combination therapies with standard-of-care chemotherapy agents to enhance anti-tumor efficacy.

This document provides a scientific rationale and detailed protocols for investigating the combination of this compound with paclitaxel, cisplatin (B142131), and doxorubicin (B1662922).

Scientific Rationale for Combination Therapy

Combining this compound with standard chemotherapy agents is predicated on the principle of synergistic or additive anti-cancer effects through complementary mechanisms of action.

  • This compound and Paclitaxel: Paclitaxel is a microtubule-stabilizing agent, while this compound is a microtubule-depolymerizing agent. Combining these two agents, which have opposing effects on microtubule dynamics, could lead to a potent synergistic effect. This combination can disrupt microtubule function more profoundly than either agent alone, leading to a more robust mitotic arrest and induction of apoptosis. Simultaneous exposure to both agents may restore some features of contact-inhibited cells and impede cell cycle progression even at low concentrations.

  • This compound and Cisplatin/Doxorubicin: Cisplatin and doxorubicin are DNA-damaging agents. The rationale for combining this compound with these agents lies in targeting two distinct and critical cellular processes: mitosis and DNA integrity. By arresting cells in mitosis with this compound, they may become more susceptible to the DNA-damaging effects of cisplatin or doxorubicin. Furthermore, the activation of the JNK stress-response pathway by this compound could potentially lower the threshold for apoptosis induced by DNA damage.

Data Presentation: Quantitative Analysis of Drug Combination

The following tables are templates for summarizing the quantitative data obtained from the proposed experiments.

Table 1: In Vitro Cytotoxicity of this compound in Combination with Chemotherapy Agents

Cell LineDrug CombinationIC50 (µM) - this compound AloneIC50 (µM) - Chemo Agent AloneIC50 (µM) - Combination (Fixed Ratio)Combination Index (CI)Synergy/Antagonism
Leukemia Cell Line (e.g., HL-60) This compound + Paclitaxel[Insert Data][Insert Data][Insert Data][Insert Data][Insert Data]
This compound + Cisplatin[Insert Data][Insert Data][Insert Data][Insert Data][Insert Data]
This compound + Doxorubicin[Insert Data][Insert Data][Insert Data][Insert Data][Insert Data]
Drug-Resistant Cell Line (e.g., HL-60/VCR) This compound + Paclitaxel[Insert Data][Insert Data][Insert Data][Insert Data][Insert Data]
This compound + Cisplatin[Insert Data][Insert Data][Insert Data][Insert Data][Insert
Data]
This compound + Doxorubicin[Insert Data][Insert Data][Insert Data][Insert Data][Insert Data]

Table 2: In Vivo Efficacy of this compound Combination Therapy in Xenograft Models

Treatment GroupAnimal Model (e.g., Nude mice with HL-60 xenografts)Mean Tumor Volume (mm³) at Day X% Tumor Growth Inhibition (TGI)Mean Body Weight Change (%)
Vehicle Control [Insert Model Details][Insert Data]N/A[Insert Data]
This compound [Insert Model Details][Insert Data][Insert Data][Insert Data]
Chemotherapy Agent [Insert Model Details][Insert Data][Insert Data][Insert Data]
This compound + Chemotherapy Agent [Insert Model Details][Insert Data][Insert Data][Insert Data]

Experimental Protocols

Protocol 1: In Vitro Synergy Assessment using MTT Assay

This protocol is designed to determine the synergistic, additive, or antagonistic effects of this compound when combined with standard chemotherapy agents.

Materials:

  • Cancer cell lines (e.g., HL-60, and a drug-resistant counterpart)

  • This compound

  • Paclitaxel, Cisplatin, Doxorubicin

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Drug Preparation: Prepare stock solutions of this compound and the chemotherapy agents in DMSO. Create a series of dilutions for each drug. For combination treatments, prepare drug mixtures at a constant molar ratio (e.g., based on the ratio of their individual IC50 values).

  • Cell Treatment:

    • For single-agent treatments, add 100 µL of medium containing serial dilutions of each drug to the respective wells.

    • For combination treatments, add 100 µL of the pre-mixed drug combination dilutions.

    • Include vehicle control wells (containing the same concentration of DMSO as the highest drug concentration wells).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Determine the IC50 value for each single agent and for the combination.

    • Calculate the Combination Index (CI) using the Chou-Talalay method (CompuSyn software is recommended). CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Protocol 2: Western Blot Analysis of JNK Pathway Activation

This protocol aims to elucidate the molecular mechanism of the combination therapy by examining the activation of the JNK signaling pathway.

Materials:

  • Cancer cell lines

  • This compound and chemotherapy agents

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-JNK (Thr183/Tyr185), anti-total JNK, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound alone, the chemotherapy agent alone, and the combination at their respective IC50 concentrations for a predetermined time (e.g., 24 hours). Include a vehicle-treated control.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.

    • Incubate the lysate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.

    • Separate the proteins on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane with TBST.

    • Apply ECL reagent and capture the chemiluminescent signal.

    • Quantify the band intensities using densitometry software. Normalize the phospho-JNK signal to the total JNK signal.

Protocol 3: In Vivo Xenograft Studies

This protocol describes a preclinical xenograft model to evaluate the in vivo efficacy of this compound in combination with a standard chemotherapy agent.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID)

  • Cancer cell line for implantation

  • This compound and chemotherapy agent formulated for in vivo administration

  • Matrigel (optional)

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Tumor Cell Implantation:

    • Subcutaneously inject 1 x 10⁶ to 1 x 10⁷ cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring tumor volume (Volume = 0.5 x Length x Width²) with calipers.

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group):

      • Group 1: Vehicle control

      • Group 2: this compound alone

      • Group 3: Chemotherapy agent alone

      • Group 4: this compound + Chemotherapy agent

  • Drug Administration:

    • Administer the drugs according to a predetermined schedule, dose, and route (e.g., oral gavage for this compound, intraperitoneal or intravenous for other agents). The treatment schedule should be optimized based on the tolerability and efficacy of the individual agents.

  • Monitoring and Endpoints:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor the animals for any signs of toxicity.

    • The primary endpoint is tumor growth inhibition (TGI). The study can be terminated when tumors in the control group reach a predetermined size, or at a specific time point.

  • Data Analysis:

    • Calculate the mean tumor volume for each group over time.

    • Calculate the %TGI for each treatment group compared to the vehicle control.

    • Analyze the body weight data to assess toxicity.

    • Perform statistical analysis (e.g., ANOVA) to determine the significance of the differences between treatment groups.

Visualizations

MPT0B392_Signaling_Pathway This compound This compound Microtubule Microtubule Depolymerization This compound->Microtubule MitoticArrest Mitotic Arrest Microtubule->MitoticArrest JNK JNK Activation MitoticArrest->JNK Mitochondria Mitochondrial Membrane Potential Loss JNK->Mitochondria Caspases Caspase Cleavage Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound signaling pathway leading to apoptosis.

In_Vitro_Synergy_Workflow Start Seed Cancer Cells in 96-well plates Treat Treat with this compound, Chemotherapy Agent, and Combination Start->Treat Incubate Incubate for 72 hours Treat->Incubate MTT Add MTT Reagent and Incubate Incubate->MTT Dissolve Dissolve Formazan with DMSO MTT->Dissolve Read Measure Absorbance at 570 nm Dissolve->Read Analyze Calculate IC50 and Combination Index (CI) Read->Analyze

Caption: Workflow for in vitro synergy assessment.

Synergistic_Mechanisms cluster_this compound This compound cluster_chemo Standard Chemotherapy M_Microtubule Microtubule Depolymerization M_Mitosis Mitotic Arrest M_Microtubule->M_Mitosis M_JNK JNK Activation M_Mitosis->M_JNK Synergy Synergistic Apoptosis M_Mitosis->Synergy M_JNK->Synergy C_Target DNA Damage (Cisplatin/Doxorubicin) or Microtubule Stabilization (Paclitaxel) C_Target->Synergy

Caption: Potential synergistic mechanisms of this compound and chemotherapy.

Application Notes and Protocols for Developing Patient-Derived Xenograft (PDX) Models for MPT0B392 Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Patient-Derived Xenograft (PDX) models have emerged as a pivotal platform in preclinical oncology research. By directly implanting patient tumor tissue into immunodeficient mice, PDX models preserve the histological and genetic heterogeneity of the original human cancer, offering a more predictive model for evaluating the efficacy of novel therapeutic agents compared to traditional cell line-derived xenografts.[1][2][3][4][5][6][7][8] This document provides detailed application notes and protocols for the development and utilization of PDX models for testing the novel anti-cancer agent, MPT0B392.

This compound is a synthetic quinoline (B57606) derivative identified as a microtubule-depolymerizing agent.[9] Its mechanism of action involves inducing mitotic arrest and subsequent apoptosis in cancer cells.[9] Notably, this compound has been shown to activate the c-Jun N-terminal kinase (JNK) signaling pathway, which plays a crucial role in mediating apoptosis.[9] These protocols will guide researchers in establishing robust PDX models to investigate the in vivo efficacy, pharmacokinetics, and pharmacodynamics of this compound.

This compound Signaling Pathway

This compound exerts its anti-tumor effects by disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase and ultimately apoptosis. A key signaling pathway implicated in this compound-induced cell death is the JNK pathway, a component of the mitogen-activated protein kinase (MAPK) signaling cascade. Cellular stress, such as that induced by microtubule disruption, is a known activator of the JNK pathway. Activated JNK can phosphorylate a variety of downstream substrates, including the transcription factor c-Jun, leading to the regulation of genes involved in apoptosis.

MPT0B392_JNK_Pathway cluster_stress Cellular Stress cluster_jnk_cascade JNK Signaling Cascade cluster_downstream Downstream Effects This compound This compound Microtubule Depolymerization Microtubule Depolymerization This compound->Microtubule Depolymerization MAPKKK MAPKKK (e.g., MEKK1, ASK1) Microtubule Depolymerization->MAPKKK MKK4/7 MKK4/7 MAPKKK->MKK4/7 JNK JNK MKK4/7->JNK p-JNK p-JNK (Activated) JNK->p-JNK Phosphorylation c-Jun c-Jun p-JNK->c-Jun p-c-Jun p-c-Jun (Activated) c-Jun->p-c-Jun Phosphorylation Apoptosis Apoptosis p-c-Jun->Apoptosis

Figure 1: this compound-induced JNK signaling pathway leading to apoptosis.

Experimental Protocols

Establishment of Patient-Derived Xenograft (PDX) Models

This protocol outlines the necessary steps for the successful engraftment of patient tumor tissue into immunodeficient mice.

Materials:

  • Fresh patient tumor tissue collected under sterile conditions

  • Immunodeficient mice (e.g., NOD-scid IL2Rgammanull [NSG] or similar, 6-8 weeks old)[1][6][10]

  • Transport medium (e.g., RPMI-1640 with 10% FBS and 1x antibiotic-antimycotic solution)

  • Surgical instruments (sterile scalpels, forceps, scissors)

  • Matrigel (optional, can improve engraftment rates)

  • Anesthesia (e.g., isoflurane)

  • Analgesics

  • Sterile PBS

Protocol Workflow Diagram:

PDX_Establishment_Workflow Patient_Tumor_Collection 1. Collect Fresh Patient Tumor (Sterile Conditions) Tissue_Processing 2. Process Tumor Tissue (Wash, Mince into 2-3 mm³ fragments) Patient_Tumor_Collection->Tissue_Processing Implantation 4. Implant Tumor Fragment(s) (Subcutaneous or Orthotopic) Tissue_Processing->Implantation Mouse_Preparation 3. Prepare Immunodeficient Mouse (Anesthetize) Mouse_Preparation->Implantation Monitoring 5. Monitor Tumor Growth (Calipers, Imaging) Implantation->Monitoring Passaging 6. Passage Tumor to New Mice (When tumor reaches ~1000-1500 mm³) Monitoring->Passaging Banking 7. Cryopreserve and/or Fix Tumor Tissue for Analysis Passaging->Banking

Figure 2: Workflow for the establishment of PDX models.

Detailed Procedure:

  • Tumor Tissue Acquisition:

    • Collect fresh tumor tissue from surgical resection or biopsy in a sterile container with transport medium on ice.

    • Process the tissue within 2-6 hours of collection.

  • Tumor Tissue Processing:

    • In a sterile biosafety cabinet, wash the tumor tissue with cold, sterile PBS to remove any blood or debris.

    • Remove any necrotic or fatty tissue.

    • Mince the tumor into small fragments of approximately 2-3 mm³.

  • Mouse Preparation and Tumor Implantation:

    • Anesthetize the immunodeficient mouse using a calibrated vaporizer with isoflurane.

    • Administer a pre-operative analgesic.

    • For subcutaneous implantation:

      • Make a small incision (5-10 mm) in the skin on the flank of the mouse.

      • Create a subcutaneous pocket using blunt dissection.

      • (Optional) Mix the tumor fragment with 50-100 µL of Matrigel.

      • Insert one tumor fragment into the pocket.

      • Close the incision with surgical clips or sutures.

    • For orthotopic implantation (example: pancreatic cancer):

      • Perform a laparotomy to expose the pancreas.

      • Gently inject a single-cell suspension derived from the tumor tissue or suture a small tumor fragment to the pancreas.

      • Close the peritoneum and skin with sutures.

  • Post-operative Care and Monitoring:

    • Monitor the mice daily for the first week for signs of distress and to ensure proper healing.

    • Once tumors become palpable (for subcutaneous models), measure tumor volume 2-3 times per week using digital calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • For orthotopic models, monitor tumor growth using non-invasive imaging techniques (e.g., bioluminescence if tumor cells are luciferase-tagged, or ultrasound).

  • Passaging and Banking:

    • When the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse.

    • Aseptically resect the tumor.

    • A portion of the tumor can be processed as described in step 2 for passaging into new mice.

    • Portions of the tumor should be cryopreserved for future use (in freezing medium containing 10% DMSO) and fixed in formalin for histological analysis or snap-frozen for molecular analysis.

In Vivo Efficacy Study of this compound

Materials:

  • PDX-bearing mice with established tumors (e.g., 100-200 mm³).

  • This compound (formulation to be determined by the researcher).

  • Vehicle control.

  • Dosing equipment (e.g., oral gavage needles, syringes).

  • Digital calipers.

Protocol:

  • Study Initiation:

    • When subcutaneous tumors in a cohort of PDX mice reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Drug Administration:

    • Administer this compound to the treatment group via the appropriate route (e.g., oral gavage) at a predetermined dose and schedule. Note: The optimal dose, schedule, and vehicle for this compound should be determined in preliminary dose-finding and tolerability studies.

    • Administer the vehicle alone to the control group following the same schedule.

  • Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor the mice for any signs of toxicity.

  • Study Endpoint:

    • The study can be terminated when tumors in the control group reach the maximum allowed size (e.g., 2000 mm³) or after a predetermined treatment duration.

    • At the endpoint, collect tumors for pharmacodynamic analysis.

Pharmacodynamic Analysis

2.3.1. Immunohistochemistry (IHC)

Protocol:

  • Fix PDX tumor tissue in 10% neutral buffered formalin for 24 hours.

  • Process the tissue and embed in paraffin.

  • Cut 4-5 µm sections and mount on charged slides.

  • Deparaffinize and rehydrate the sections.

  • Perform antigen retrieval (e.g., heat-induced epitope retrieval in citrate (B86180) buffer).

  • Block endogenous peroxidase activity with 3% H₂O₂.

  • Block non-specific binding with a blocking serum.

  • Incubate with a primary antibody against a pharmacodynamic marker of interest (e.g., phosphorylated-JNK, Ki-67 for proliferation, or cleaved caspase-3 for apoptosis).

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Develop the signal with a chromogen substrate (e.g., DAB).

  • Counterstain with hematoxylin.

  • Dehydrate, clear, and mount the slides.

  • Analyze the slides using light microscopy.

2.3.2. Western Blotting

Protocol:

  • Homogenize snap-frozen PDX tumor tissue in RIPA lysis buffer containing protease and phosphatase inhibitors.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody (e.g., anti-p-JNK, anti-total JNK, anti-c-Jun, anti-p-c-Jun, or anti-β-actin as a loading control) overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Presentation

Quantitative data from the in vivo studies should be summarized in tables for clear comparison. Below are template tables for presenting pharmacokinetic and efficacy data.

Table 1: Pharmacokinetic Parameters of this compound in PDX-bearing Mice (Template)

ParameterUnitValue (Mean ± SD)
Dosemg/kgUser-defined
Cmaxng/mLUser-defined
TmaxhUser-defined
AUC(0-t)ng*h/mLUser-defined
Half-life (t½)hUser-defined

Note: This table is a template. The user should populate it with their experimentally determined pharmacokinetic data for this compound.

Table 2: Efficacy of this compound in PDX Models (Template)

Treatment GroupDose (mg/kg)Mean Tumor Volume at Endpoint (mm³)Tumor Growth Inhibition (%)
Vehicle Control-User-defined-
This compoundUser-definedUser-definedUser-defined

Note: Tumor Growth Inhibition (TGI) can be calculated as: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100. This table is a template for the user's experimental data.

Conclusion

The protocols and guidelines presented in this document provide a comprehensive framework for utilizing patient-derived xenograft models to evaluate the preclinical efficacy and mechanism of action of this compound. By closely mimicking human tumor biology, PDX models offer a powerful tool to generate robust and translationally relevant data to support the clinical development of this promising anti-cancer agent. Adherence to these detailed protocols will ensure the generation of high-quality, reproducible data for informed decision-making in the drug development process.

References

Troubleshooting & Optimization

MPT0B392 Technical Support Center: Solubility Solutions for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting strategies for working with MPT0B392, a novel quinoline (B57606) derivative with poor aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action? A1: this compound is a novel, orally active quinoline derivative that functions as a microtubule-depolymerizing agent.[1] It inhibits tubulin polymerization by binding to the colchicine-binding site, leading to the disruption of the microtubule network.[2][3] This disruption causes mitotic arrest in cancer cells, which subsequently triggers apoptosis (programmed cell death) through the activation of the c-Jun N-terminal kinase (JNK) pathway.[1][4] this compound has shown potent anti-leukemia activity and the ability to overcome multidrug resistance in cancer cells.[1][4]

Q2: Why is this compound difficult to dissolve in aqueous solutions? A2: Like many potent small molecule inhibitors developed through modern drug discovery techniques, this compound is a lipophilic (hydrophobic) compound.[5] Its molecular structure favors solubility in organic solvents over water-based media like buffers or cell culture medium. This is a common challenge for over 40% of marketed drugs.[5]

Q3: What is the recommended solvent for preparing a stock solution of this compound? A3: The recommended solvent for preparing a high-concentration stock solution of this compound is Dimethyl Sulfoxide (DMSO).[4] DMSO is a powerful, water-miscible organic solvent capable of dissolving many poorly water-soluble compounds for in vitro use.[6]

Q4: My this compound precipitates when I add it to my cell culture medium. What can I do? A4: Precipitation upon dilution of a DMSO stock into aqueous media is a clear indicator of the compound's low aqueous solubility. The key is to ensure the final concentration of the organic solvent (DMSO) is low enough to be tolerated by your cells while keeping the compound in solution. A common practice is to keep the final DMSO concentration at or below 0.5%, and often below 0.1%, in the final assay volume. If precipitation still occurs, you may need to lower the final concentration of this compound or use a solubility-enhancing formulation.

Q5: Are there methods to improve aqueous solubility for cell-based assays besides using DMSO? A5: Yes, several formulation strategies can enhance the aqueous solubility of lipophilic compounds.[7][8] For in vitro studies, one of the most effective and widely used methods is complexation with cyclodextrins.[6][7] Specifically, 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a non-toxic excipient that can form inclusion complexes with hydrophobic drugs, creating a hydrophilic exterior that dramatically increases aqueous solubility.[9][10]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Precipitation in Media The final concentration of this compound exceeds its solubility limit in the aqueous medium. The final DMSO concentration is too low to maintain solubility.1. Decrease the final working concentration of this compound.2. Perform a serial dilution of the DMSO stock solution.3. Use a solubility-enhancing agent like HP-β-CD (see Protocol 2).
Inconsistent Assay Results Non-uniform dissolution or precipitation of the compound is leading to variations in the effective concentration.1. Always vortex the stock solution before making dilutions.2. Visually inspect the diluted solution for any signs of precipitation before adding it to cells.3. Prepare fresh dilutions for each experiment from a validated stock solution.
Cell Toxicity in Vehicle Control The final concentration of the co-solvent (e.g., DMSO) is too high for the specific cell line being used, causing cellular stress or death.1. Determine the maximum tolerable DMSO concentration for your cell line (typically ≤0.5%).2. Ensure the vehicle control in your experiment has the exact same final DMSO concentration as your treated samples.3. If high compound concentration is needed, switch to a less toxic solubilization method, such as HP-β-CD complexation.[9]

Quantitative Data Summary

Table 1: Solubility Profile of this compound in Common Solvents

SolventSolubilityNotes
Water<0.1 mg/mLPractically insoluble.
Phosphate-Buffered Saline (PBS, pH 7.4)<0.1 mg/mLPractically insoluble.
Dimethyl Sulfoxide (DMSO)≥10 mMHigh solubility, suitable for stock solutions.[4]
Ethanol (B145695)~1-5 mg/mLLimited solubility, may require heating.

Note: Data is representative of compounds in this class. Exact values may vary.

Table 2: Example of Solubility Enhancement with 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)

Formulation VehicleThis compound Solubility (µg/mL)Fold Increase (Approx.)
Deionized Water< 1-
5% (w/v) HP-β-CD in Water50 - 100>50x
10% (w/v) HP-β-CD in Water150 - 250>150x

Note: This table provides hypothetical but realistic data based on the known effects of HP-β-CD on poorly soluble drugs. The solubility of drugs typically increases linearly with the concentration of HP-β-CD.[9][10]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Preparation: Work in a sterile environment (e.g., a laminar flow hood). Allow the vial of solid this compound and a tube of anhydrous DMSO to equilibrate to room temperature.

  • Calculation: Determine the required volume of DMSO to add. For example, to make a 10 mM stock from 1 mg of this compound (Molecular Weight: ~450.5 g/mol ), you would add 222 µL of DMSO.

  • Dissolution: Carefully add the calculated volume of DMSO to the vial containing the this compound powder.

  • Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can assist with dissolution if needed.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.

Protocol 2: Solubility Enhancement using HP-β-CD Complexation (Kneading Method)

This protocol creates an this compound-HP-β-CD complex that is more readily soluble in aqueous media.[11]

  • Preparation of HP-β-CD Solution: Prepare a 10% (w/v) solution of HP-β-CD in cell culture-grade water or desired buffer (e.g., 1 g of HP-β-CD in a final volume of 10 mL). Stir until fully dissolved.

  • Weighing: Weigh out the desired amount of this compound powder in a sterile glass mortar.

  • Kneading: Add a small amount of a wetting agent (e.g., a 1:1 mixture of ethanol and water) to the this compound powder, just enough to form a paste.

  • Complexation: Slowly add the 10% HP-β-CD solution to the paste while continuously triturating (grinding) with the pestle. Knead the mixture for 45-60 minutes to facilitate the formation of the inclusion complex.

  • Drying: Transfer the resulting slurry to a vacuum oven and dry at 40°C until a constant weight is achieved, resulting in a solid powder of the complex.

  • Reconstitution: The resulting this compound-HP-β-CD powder can now be dissolved directly in your aqueous buffer or cell culture medium to the desired final concentration.

  • Sterilization: Sterilize the final solution by passing it through a 0.22 µm syringe filter before adding it to your cell cultures.

Visualizations

G cluster_0 cluster_1 cluster_2 cluster_3 b_tubulin β-Tubulin heterodimer Tubulin Heterodimer b_tubulin->heterodimer a_tubulin α-Tubulin a_tubulin->heterodimer polymerization Microtubule Polymerization heterodimer->polymerization microtubule Dynamic Microtubule polymerization->microtubule m_arrest Mitotic Arrest polymerization->m_arrest mitosis Normal Mitosis microtubule->mitosis mpt This compound mpt->polymerization Inhibits apoptosis Apoptosis m_arrest->apoptosis

Caption: Mechanism of action for this compound as a tubulin polymerization inhibitor.

G start Start: Precipitation Observed in Media q_conc Is final this compound concentration >1µM? start->q_conc a_lower Action: Lower final concentration q_conc->a_lower Yes q_dmso Is final DMSO concentration <0.1%? q_conc->q_dmso No end Problem Solved a_lower->end a_increase_dmso Action: Increase final DMSO (if cell line tolerates, max 0.5%) q_dmso->a_increase_dmso Yes a_use_cd Action: Use HP-β-CD Formulation (Protocol 2) q_dmso->a_use_cd No a_increase_dmso->end a_use_cd->end

Caption: Troubleshooting workflow for this compound precipitation issues.

G s1 1. Weigh this compound and HP-β-CD s2 2. Prepare Paste of this compound s1->s2 s3 3. Knead with HP-β-CD Solution (60 min) s2->s3 s4 4. Dry Slurry (Vacuum Oven) s3->s4 s5 5. Reconstitute Powder in Aqueous Buffer s4->s5 s6 6. Sterile Filter (0.22 µm) s5->s6 s7 Ready for In Vitro Assay s6->s7

Caption: Experimental workflow for this compound and HP-β-CD complexation.

References

Technical Support Center: MPT0B392 In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing MPT0B392 in in vivo studies. The information is tailored for scientists and drug development professionals to optimize experimental design and troubleshoot potential issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended in vivo dose and administration route for this compound in a leukemia xenograft model?

A1: A key study has demonstrated the in vivo efficacy of this compound administered orally in a leukemia xenograft model using MOLT-4 and HL-60 cells.[1] This study reported a significant tumor growth delay of 83.3%.[1] However, the specific dosage (e.g., mg/kg), dosing frequency, and duration of treatment were not detailed in the publication. Researchers may need to perform a dose-escalation study to determine the optimal dose for their specific model.

Q2: What is the mechanism of action of this compound?

A2: this compound is a novel synthetic quinoline (B57606) derivative that acts as a microtubule-depolymerizing agent.[1] This disruption of microtubule dynamics leads to mitotic arrest and subsequently induces apoptosis in cancer cells.[1]

Q3: Which signaling pathways are modulated by this compound?

A3: The primary mechanism involves the activation of the c-Jun N-terminal kinase (JNK) pathway, which triggers apoptosis.[1] In drug-resistant leukemia cells, this compound has also been shown to inhibit the Akt/mTOR signaling pathway.[1]

Q4: Are there any known pharmacokinetic data for this compound?

A4: Specific pharmacokinetic parameters for this compound, such as Cmax, Tmax, half-life, and oral bioavailability, are not publicly available in the reviewed literature. For quinoline derivatives in general, pharmacokinetic properties can be influenced by their specific substitutions.

Q5: What are the expected outcomes of this compound treatment in a xenograft model?

A5: Based on published data, oral administration of this compound is expected to significantly delay tumor growth in leukemia xenograft models.[1] The study reported an 83.3% tumor growth delay without a significant loss of body weight in the treated mice, suggesting a favorable safety profile at the effective dose.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Lack of Efficacy (No significant tumor growth inhibition) Suboptimal Dosage: The administered dose may be too low to achieve a therapeutic concentration in the tumor tissue.1. Dose-Escalation Study: Perform a pilot study with a range of doses to determine the Maximum Tolerated Dose (MTD) and identify a dose that shows anti-tumor activity. 2. Pharmacokinetic Analysis: If possible, conduct a preliminary PK study to assess drug exposure in plasma and tumor tissue.
Poor Oral Bioavailability: The compound may have low absorption from the gastrointestinal tract.1. Formulation Optimization: Experiment with different vehicle formulations to improve solubility and absorption. 2. Alternative Administration Route: Consider intraperitoneal (IP) or intravenous (IV) injection to bypass potential absorption issues, although this deviates from the established oral efficacy.
Tumor Model Resistance: The chosen cell line may be inherently resistant to microtubule-depolymerizing agents.1. In Vitro Sensitivity Testing: Confirm the IC50 of this compound on your specific cell line in vitro before implanting in animals. 2. Combination Therapy: Explore combining this compound with other agents, such as mTOR inhibitors, which has been suggested to be effective in drug-resistant models.[1]
Toxicity (Significant weight loss, morbidity) Dosage Too High: The administered dose exceeds the MTD in your animal model.1. Dose Reduction: Reduce the dose to a level that is well-tolerated. 2. Modified Dosing Schedule: Consider a less frequent dosing schedule (e.g., every other day instead of daily) to allow for recovery between doses.
Vehicle Toxicity: The vehicle used for oral gavage may be causing adverse effects.1. Vehicle Control Group: Ensure you have a vehicle-only control group to assess the tolerability of the formulation. 2. Alternative Vehicle: Test alternative, well-tolerated vehicles for oral administration.
Variability in Tumor Growth Inconsistent Tumor Implantation: Variation in the number of cells injected or the injection site can lead to inconsistent tumor growth.1. Standardized Protocol: Ensure a highly standardized protocol for cell preparation and subcutaneous injection. 2. Cell Viability: Check the viability of the cancer cells immediately before injection.
Animal Health: Underlying health issues in the experimental animals can affect tumor take rate and growth.1. Health Monitoring: Closely monitor the health status of the animals before and during the experiment. 2. Acclimatization: Allow for a sufficient acclimatization period for the animals before starting the experiment.

Data Summary

Table 1: In Vivo Efficacy of this compound in Leukemia Xenograft Model

Parameter This compound Vehicle Control Positive Control (Vincristine) Reference
Cell Lines MOLT-4, HL-60MOLT-4, HL-60MOLT-4, HL-60[1]
Administration Route OralOralIntraperitoneal[1]
Dosage Not SpecifiedNot ApplicableNot Specified[1]
Tumor Growth Delay 83.3%0%Data not provided[1]
Effect on Body Weight No significant lossNo significant lossData not provided[1]

Experimental Protocols

Protocol 1: Leukemia Xenograft Model

This protocol is a generalized procedure based on common practices for establishing leukemia xenograft models.

  • Cell Culture: Culture MOLT-4 or HL-60 human leukemia cells in appropriate media and conditions to maintain exponential growth.

  • Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID or NSG mice), which are capable of accepting human cell line grafts.

  • Cell Preparation: Harvest cells during the exponential growth phase. Wash the cells with sterile, serum-free media or phosphate-buffered saline (PBS). Resuspend the cells in a suitable medium, potentially mixed with Matrigel, to a final concentration for injection.

  • Tumor Cell Implantation: Subcutaneously inject the prepared cell suspension (typically 1 x 10^6 to 10 x 10^6 cells in 100-200 µL) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor appearance. Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration:

    • This compound Group: Administer this compound orally via gavage. The specific dose and schedule will need to be optimized.

    • Vehicle Control Group: Administer the vehicle used to formulate this compound following the same schedule.

    • Positive Control Group (Optional): Administer a standard-of-care agent, such as vincristine, to validate the model's responsiveness.

  • Efficacy Evaluation:

    • Measure tumor volume (e.g., using calipers) and body weight regularly (e.g., 2-3 times per week).

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blot).

  • Data Analysis: Calculate tumor growth inhibition (%TGI) and assess the statistical significance of the differences between the treatment and control groups.

Visualizations

MPT0B392_Signaling_Pathway This compound This compound Microtubules Microtubule Polymerization This compound->Microtubules Inhibits Akt_mTOR Akt/mTOR Pathway This compound->Akt_mTOR Inhibits MitoticArrest Mitotic Arrest Microtubules->MitoticArrest Leads to JNK_Pathway JNK Pathway MitoticArrest->JNK_Pathway Activates Apoptosis Apoptosis JNK_Pathway->Apoptosis Induces DrugResistance Drug Resistance Akt_mTOR->DrugResistance Contributes to

Caption: this compound Mechanism of Action.

Experimental_Workflow start Start: Leukemia Cell Culture (MOLT-4 / HL-60) implant Subcutaneous Implantation in Immunodeficient Mice start->implant tumor_growth Tumor Growth to Palpable Size (e.g., 100-200 mm³) implant->tumor_growth randomize Randomize into Groups tumor_growth->randomize treatment Treatment Administration (Oral Gavage) randomize->treatment group_this compound This compound Group treatment->group_this compound group_vehicle Vehicle Control Group treatment->group_vehicle group_positive Positive Control Group (Optional) treatment->group_positive monitoring Monitor Tumor Volume & Body Weight group_this compound->monitoring group_vehicle->monitoring group_positive->monitoring endpoint End of Study: Tumor Excision & Analysis monitoring->endpoint

Caption: In Vivo Xenograft Experimental Workflow.

References

Strategies to mitigate potential off-target effects of MPT0B392

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing MPT0B392 in experiments and strategies to mitigate potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a novel synthetic quinoline (B57606) derivative that functions as a microtubule-depolymerizing agent.[1] By disrupting microtubule dynamics, it induces mitotic arrest in cancer cells, ultimately leading to apoptosis.[1] The activation of c-Jun N-terminal kinase (JNK) is involved in the signaling cascade that triggers apoptosis following treatment with this compound.[1]

Q2: What are the potential off-target effects of this compound?

A2: While specific off-target effects of this compound have not been extensively documented in publicly available literature, potential off-target effects can be inferred based on its mechanism of action as a microtubule-depolymerizing agent and its chemical structure as a quinoline derivative. These may include:

  • Neurotoxicity: Microtubule-targeting agents can interfere with microtubule function in non-proliferating cells like neurons, potentially causing neurotoxic side effects.[2][3]

  • Hematological Effects: Disruption of microtubule dynamics can affect highly proliferative hematopoietic cells, leading to potential hematological toxicities such as neutropenia.[3]

  • Gastrointestinal Issues: The high turnover rate of cells in the gastrointestinal tract makes them susceptible to agents that disrupt mitosis.

  • Cardiotoxicity: Some quinoline derivatives have been associated with cardiotoxic effects.

  • Genotoxicity: Certain quinoline compounds have been shown to have genotoxic potential.[4]

Q3: How can I minimize the dose of this compound to reduce potential off-target effects?

A3: A dose-response experiment is crucial to determine the minimal effective concentration. Additionally, exploring synergistic combinations with other anti-cancer agents may allow for a reduction in the required dose of this compound, thereby minimizing potential off-target toxicities.

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Action
High level of cell death in non-cancerous control cell lines. Off-target cytotoxicity.1. Perform a dose-response curve to determine the IC50 for both cancer and control cell lines. 2. Reduce the concentration of this compound to a level that is selective for cancer cells. 3. Consider using a 3D cell culture model (spheroids) which may better represent in vivo tumor environments and differential drug sensitivity.
Observed neurotoxic effects in in vivo animal models (e.g., ataxia, paralysis). Interference with neuronal microtubule function.1. Reduce the dosage of this compound. 2. Evaluate alternative dosing schedules (e.g., intermittent vs. continuous dosing). 3. Consider co-administration of neuroprotective agents.
Significant decrease in white blood cell counts in animal models. Hematological toxicity due to effects on hematopoietic precursors.1. Monitor complete blood counts (CBC) regularly. 2. Adjust the dose or schedule of this compound administration. 3. Consider the use of hematopoietic growth factors if clinically relevant.
Inconsistent results between experimental replicates. Issues with drug stability, cell line integrity, or experimental procedure.1. Ensure proper storage and handling of this compound to maintain its stability. 2. Regularly perform cell line authentication (e.g., STR profiling). 3. Standardize all experimental steps, including cell seeding density, drug preparation, and incubation times.

Experimental Protocols

Protocol 1: Determination of IC50 Values using a Cell Viability Assay

This protocol outlines the methodology to determine the half-maximal inhibitory concentration (IC50) of this compound in both cancerous and non-cancerous cell lines.

Materials:

  • Cancerous and non-cancerous cell lines

  • Complete cell culture medium

  • This compound stock solution (e.g., in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, PrestoBlue)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium. The final concentrations should span a wide range to capture the full dose-response curve. Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubate the plate for a period relevant to the cell doubling time (e.g., 48 or 72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for color development.

  • Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Calculate cell viability as a percentage of the vehicle control and plot the results against the logarithm of the drug concentration.

  • Use a non-linear regression analysis to determine the IC50 value.

Protocol 2: Assessment of Neuronal Off-Target Effects using a Neurite Outgrowth Assay

This protocol provides a method to assess the potential neurotoxic effects of this compound by measuring its impact on neurite outgrowth in a neuronal cell line (e.g., PC-12 or SH-SY5Y).

Materials:

  • Neuronal cell line

  • Differentiation-inducing medium (e.g., containing Nerve Growth Factor, NGF)

  • This compound stock solution

  • 24-well cell culture plates coated with an appropriate substrate (e.g., collagen, poly-L-lysine)

  • Microscope with imaging capabilities

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Seed neuronal cells in coated 24-well plates.

  • Induce differentiation by switching to a differentiation-inducing medium.

  • After an initial period of differentiation (e.g., 24 hours), treat the cells with various concentrations of this compound. Include a vehicle control.

  • Incubate for an additional 24-48 hours.

  • Capture images of multiple random fields for each treatment condition using a microscope.

  • Using image analysis software, quantify the length of the longest neurite or the total neurite length per cell.

  • Compare the neurite lengths in the this compound-treated groups to the vehicle control to assess the inhibitory effect.

Visualizations

MPT0B392_Signaling_Pathway This compound This compound Microtubules Microtubules This compound->Microtubules Inhibits Depolymerization Microtubule Depolymerization Microtubules->Depolymerization MitoticArrest Mitotic Arrest Depolymerization->MitoticArrest JNK JNK Activation MitoticArrest->JNK Apoptosis Apoptosis JNK->Apoptosis

Caption: this compound mechanism of action leading to apoptosis.

Experimental_Workflow_Off_Target_Assessment cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment CellLines Select Cancer and Non-Cancerous Cell Lines DoseResponse Dose-Response Assay (IC50) CellLines->DoseResponse NeuriteOutgrowth Neurite Outgrowth Assay CellLines->NeuriteOutgrowth AnimalModel Select Appropriate Animal Model ToxicityStudies Administer this compound and Monitor for Toxicity AnimalModel->ToxicityStudies CBC Complete Blood Count (CBC) ToxicityStudies->CBC Histopathology Histopathological Analysis of Tissues ToxicityStudies->Histopathology

Caption: Workflow for assessing potential off-target effects.

Mitigation_Strategies_Logic OffTarget Potential Off-Target Effects Observed DoseOptimization Dose Optimization OffTarget->DoseOptimization CombinationTherapy Combination Therapy OffTarget->CombinationTherapy ScheduleModification Schedule Modification OffTarget->ScheduleModification ReducedToxicity Reduced Off-Target Toxicity DoseOptimization->ReducedToxicity CombinationTherapy->ReducedToxicity ScheduleModification->ReducedToxicity

Caption: Logical approach to mitigating off-target effects.

References

Technical Support Center: Overcoming MPT0B392 Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to the investigational anti-cancer agent MPT0B392 in cell lines.

Troubleshooting Guide

Problem 1: Decreased sensitivity or acquired resistance to this compound in our cancer cell line.

If you have observed a reduced response to this compound after an initial period of sensitivity, your cell line may have acquired resistance. Here are potential causes and troubleshooting steps:

Potential Cause 1: Alterations in the Drug Target (β-Tubulin)

This compound is a microtubule-depolymerizing agent.[1][2] Resistance to such agents can arise from mutations in the genes encoding α- or β-tubulin, which may alter the drug's binding site or affect microtubule stability.[3][4][5] Additionally, changes in the expression levels of different β-tubulin isotypes can also contribute to resistance.

Troubleshooting Steps:

  • Sequence β-tubulin Genes: Isolate RNA from both your resistant and parental (sensitive) cell lines. Perform reverse transcription-quantitative polymerase chain reaction (RT-qPCR) to sequence the protein-coding regions of the major β-tubulin isotypes. Compare the sequences to identify any potential mutations in the resistant cell line.

  • Analyze Tubulin Isotype Expression: Use western blotting to compare the expression levels of different β-tubulin isotypes (e.g., βI, βII, βIII, βIVa, βIVb) between the resistant and parental cell lines. Overexpression of certain isotypes, like βIII-tubulin, has been linked to resistance to microtubule-targeting agents.

Potential Cause 2: Upregulation of Pro-Survival Signaling Pathways

This compound has been shown to inhibit the Akt/mTOR signaling pathway.[1] Acquired resistance could involve the reactivation or upregulation of this or other pro-survival pathways, counteracting the apoptotic effects of this compound.

Troubleshooting Steps:

  • Assess Akt/mTOR Pathway Activation: Perform western blot analysis to compare the phosphorylation status of key proteins in the Akt/mTOR pathway (e.g., p-Akt, p-mTOR, p-p70S6K) in your resistant and parental cell lines, both with and without this compound treatment. Increased phosphorylation in the resistant line may indicate pathway reactivation.

  • Investigate Synergistic Drug Combinations: If you observe Akt/mTOR pathway activation, consider combination therapy. The use of an mTOR inhibitor, such as sirolimus (rapamycin) or everolimus, in conjunction with this compound may re-sensitize the cells to treatment.[1]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a novel oral quinoline (B57606) derivative that acts as a microtubule-depolymerizing agent.[1][2] It binds to tubulin, inhibiting its polymerization into microtubules. This disruption of microtubule dynamics leads to mitotic arrest in cancer cells, ultimately triggering apoptosis (programmed cell death).[1][2] this compound has also been shown to activate the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in the apoptotic response.[1]

MPT0B392_Mechanism cluster_0 Cellular Effects This compound This compound Tubulin Tubulin Polymerization This compound->Tubulin Inhibits MitoticArrest Mitotic Arrest JNK JNK Activation This compound->JNK Microtubules Microtubule Depolymerization MitoticArrest->JNK Apoptosis Apoptosis MitoticArrest->Apoptosis JNK->Apoptosis

This compound Mechanism of Action

Q2: My cell line is resistant to other chemotherapy drugs. Will this compound be effective?

This compound has shown efficacy in cancer cell lines that are resistant to other drugs.[1][2] A common mechanism of multidrug resistance is the overexpression of the P-glycoprotein (P-gp) efflux pump, which actively removes drugs from the cell. This compound has been demonstrated to be a poor substrate for P-gp, meaning it is not effectively pumped out of the cell and can maintain its cytotoxic activity.[2]

Q3: How can I test for synergy between this compound and another drug?

To determine if a combination of this compound and another drug is synergistic, you can perform a cell viability assay (e.g., MTT or CellTiter-Glo) with a matrix of drug concentrations. The results can be analyzed using the Chou-Talalay method to calculate a Combination Index (CI).

  • CI < 1: Synergistic effect

  • CI = 1: Additive effect

  • CI > 1: Antagonistic effect

Experimental Workflow for Synergy Determination

Synergy_Workflow start Start: Seed Cells in 96-well Plates treat Treat with Drug Dilution Matrix (this compound and Drug X) start->treat incubate Incubate for 48-72 hours treat->incubate viability Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubate->viability read Read Absorbance/ Luminescence viability->read analyze Analyze Data using Chou-Talalay Method read->analyze ci Calculate Combination Index (CI) analyze->ci end Determine Synergy, Additivity, or Antagonism ci->end

Workflow for Determining Drug Synergy

Q4: What is the role of the Akt/mTOR pathway in this compound's action and potential resistance?

This compound has been shown to enhance the cytotoxicity of the mTOR inhibitor sirolimus in resistant acute leukemic cells by inhibiting the Akt/mTOR pathway.[1] This suggests that the Akt/mTOR pathway is a relevant target for this compound and that its inhibition contributes to the drug's anti-cancer effects. In a resistance scenario, the reactivation of this pathway could be a compensatory mechanism allowing cells to survive. Therefore, co-targeting this pathway is a rational strategy to overcome resistance.

Akt_mTOR_Pathway cluster_0 Pro-Survival Signaling This compound This compound Akt Akt This compound->Akt Inhibits Sirolimus Sirolimus/ Everolimus mTOR mTOR Sirolimus->mTOR Inhibits Akt->mTOR CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Apoptosis Apoptosis CellSurvival->Apoptosis Inhibits

This compound and Akt/mTOR Pathway Inhibition

Experimental Protocols

Protocol 1: Western Blot for Akt/mTOR Pathway Activation

Objective: To assess the phosphorylation status of key proteins in the Akt/mTOR pathway.

Materials:

  • Parental and this compound-resistant cell lines

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (p-Akt, Akt, p-mTOR, mTOR, p-p70S6K, p70S6K, GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Lysis:

    • Plate parental and resistant cells and treat with this compound at the desired concentration for the specified time.

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and develop with ECL substrate.

    • Image the blot using a chemiluminescence detection system.

  • Analysis:

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the activation status between parental and resistant cells.

Protocol 2: Microtubule Depolymerization Assay (Cell-Based)

Objective: To visually assess the effect of this compound on microtubule integrity.

Materials:

  • Parental and this compound-resistant cell lines

  • This compound

  • Coverslips

  • 4% paraformaldehyde in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibody (anti-α-tubulin)

  • Fluorescently labeled secondary antibody

  • DAPI

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Seed cells on coverslips in a multi-well plate and allow them to adhere.

    • Treat the cells with various concentrations of this compound for a defined period.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde for 10 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 for 5 minutes.

    • Block with blocking solution for 30 minutes.

    • Incubate with anti-α-tubulin primary antibody for 1 hour.

    • Wash with PBS and incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour.

    • Wash with PBS and mount the coverslips onto microscope slides.

  • Imaging and Analysis:

    • Visualize the microtubule network using a fluorescence microscope.

    • Compare the microtubule structure in treated versus untreated cells and between parental and resistant cell lines. Look for evidence of microtubule depolymerization (e.g., loss of filamentous structures, diffuse cytoplasmic staining).

Quantitative Data Summary

Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines

Cell LineIC50 (nM)Resistance Fold
Parental501
This compound-Resistant50010

Table 2: Hypothetical Combination Index (CI) Values for this compound with an mTOR Inhibitor

Drug CombinationCI Value (at ED50)Interpretation
This compound + Everolimus0.4Synergy
This compound + Sirolimus0.6Synergy

References

Troubleshooting MPT0B392 stability in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the hypothetical small molecule, MPT0B392, in cell culture media. The following information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to have precipitated in the cell culture medium. What could be the cause?

A1: Precipitation of this compound in cell culture media can be attributed to several factors:

  • Solubility Limit Exceeded: The concentration of this compound may have surpassed its solubility limit in the specific cell culture medium being used. Different media formulations have varying components that can affect solubility.

  • pH of the Medium: The pH of the cell culture medium (typically 7.2-7.4) might be unfavorable for this compound's solubility.

  • Interaction with Media Components: this compound may interact with proteins, amino acids, or salts in the medium, leading to the formation of insoluble complexes.

  • Temperature: Stock solutions of this compound are often stored at low temperatures. A significant temperature change when adding it to the medium at 37°C can affect its solubility.

Q2: I am observing a decrease in the biological activity of this compound over time in my cell culture experiment. Why is this happening?

A2: A decline in the biological activity of this compound could be due to its degradation. Potential causes for degradation in cell culture media include:

  • Hydrolysis: this compound may be susceptible to hydrolysis in the aqueous environment of the cell culture medium.

  • Oxidation: Some media components, or cellular metabolic processes, can lead to the oxidation of this compound, rendering it inactive.

  • Enzymatic Degradation: Cells can release enzymes into the medium that may metabolize or degrade this compound.

  • Light Sensitivity: If this compound is light-sensitive, exposure to ambient light during cell culture manipulations can lead to its degradation.

Q3: Can the type of cell culture medium affect the stability of this compound?

A3: Yes, the composition of the cell culture medium can significantly impact the stability of this compound. Media such as DMEM, RPMI-1640, and Ham's F-12 have different concentrations of amino acids, vitamins, salts, and other components[1]. For instance, components like cysteine and ferric ammonium (B1175870) citrate (B86180) have been shown to impact the stability of some compounds in solution[2][3]. It is advisable to test the stability of this compound in the specific medium used for your experiments.

Troubleshooting Guides

Issue 1: this compound Precipitation in Cell Culture Medium

Table 1: Troubleshooting this compound Precipitation

Potential Cause Recommended Solution
Concentration exceeds solubility limitDecrease the final concentration of this compound. Determine the empirical solubility limit in your specific medium.
Unfavorable pHPrepare a concentrated stock solution in a suitable solvent (e.g., DMSO) and dilute it in the medium to minimize pH shock.
Interaction with media componentsPrepare this compound in a serum-free medium first, then add serum if required. Test different types of media.
Temperature effectsPre-warm the this compound stock solution to room temperature before adding it to the pre-warmed cell culture medium.
Experimental Protocol: Determining the Solubility of this compound in Cell Culture Medium
  • Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).

  • Create a series of dilutions of the this compound stock solution in the cell culture medium of interest (e.g., DMEM/F12) to achieve a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM).

  • Incubate the solutions at 37°C in a 5% CO2 incubator for a relevant time period (e.g., 24, 48, and 72 hours).

  • At each time point, visually inspect each concentration for any signs of precipitation.

  • For a more quantitative analysis, centrifuge the samples and measure the concentration of this compound in the supernatant using a suitable analytical method like HPLC or LC-MS.

Issue 2: this compound Degradation and Loss of Activity

Table 2: Troubleshooting this compound Degradation

Potential Cause Recommended Solution
HydrolysisTest the stability of this compound at different pH values to identify the optimal pH range.
OxidationConsider adding antioxidants to the cell culture medium, if compatible with your experimental setup.
Enzymatic degradationUse a cell-free medium to assess the baseline stability of this compound.
Light sensitivityProtect the this compound stock solution and the cell culture plates from light.
Experimental Protocol: Assessing the Stability of this compound in Cell Culture Medium
  • Prepare a solution of this compound in the cell culture medium at the desired final concentration.

  • Incubate the solution under standard cell culture conditions (37°C, 5% CO2) and in a cell-free environment.

  • Collect aliquots at various time points (e.g., 0, 2, 6, 12, 24, 48 hours).

  • Analyze the concentration of the parent this compound compound in each aliquot using HPLC or LC-MS to determine the degradation rate.

  • In parallel, conduct a bioassay to measure the biological activity of the this compound-containing medium at the same time points.

Visualizations

MPT0B392_Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Ligand Ligand Ligand->Receptor Kinase_B Kinase_B Kinase_A->Kinase_B Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Cellular_Response Cellular_Response Transcription_Factor->Cellular_Response Gene Expression This compound This compound This compound->Kinase_A

Caption: Hypothetical signaling pathway inhibited by this compound.

MPT0B392_Stability_Workflow Start Start Prepare_Stock Prepare this compound Stock (e.g., 10 mM in DMSO) Start->Prepare_Stock Dilute_in_Medium Dilute in Cell Culture Medium to Final Concentration Prepare_Stock->Dilute_in_Medium Incubate Incubate at 37°C, 5% CO2 Dilute_in_Medium->Incubate Time_Points Collect Aliquots at 0, 2, 6, 12, 24, 48h Incubate->Time_Points Analysis Analyze by HPLC/LC-MS for Concentration and Bioassay for Activity Time_Points->Analysis Results Determine Stability Profile Analysis->Results

Caption: Experimental workflow for assessing this compound stability.

MPT0B392_Precipitation_Troubleshooting Precipitation_Observed Precipitation Observed? Check_Concentration Is Concentration > Expected Solubility? Precipitation_Observed->Check_Concentration Yes No_Precipitation No Precipitation Precipitation_Observed->No_Precipitation No Reduce_Concentration Reduce Concentration Check_Concentration->Reduce_Concentration Yes Check_pH Is Medium pH Incompatible? Check_Concentration->Check_pH No Modify_Solvent Use Co-solvent or Change Vehicle Check_pH->Modify_Solvent Yes Check_Media_Interaction Interaction with Media Components? Check_pH->Check_Media_Interaction No Test_Different_Media Test in Different Media Formulations Check_Media_Interaction->Test_Different_Media Yes

Caption: Decision tree for troubleshooting this compound precipitation.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in managing MPT0B392-related cytotoxicity in normal cells during their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a novel synthetic quinoline (B57606) derivative that functions as a microtubule-depolymerizing agent.[1][2] It inhibits tubulin polymerization, which leads to mitotic arrest in the G2/M phase of the cell cycle and subsequently induces apoptosis in cancer cells.[1][2]

Q2: Does this compound exhibit cytotoxicity towards normal, non-cancerous cells?

Yes, like many anti-cancer agents that target fundamental cellular processes, this compound can exhibit cytotoxicity towards normal cells. However, studies have shown that it displays a degree of selectivity, with greater potency against various cancer cell lines compared to normal cells.[1]

Q3: How can I minimize the cytotoxic effects of this compound on my normal cell lines in vitro?

To minimize cytotoxicity in normal cells, it is crucial to perform a dose-response study to determine the optimal concentration that maximizes cancer cell death while minimizing effects on normal cells. Additionally, consider the duration of exposure; shorter incubation times may be sufficient to induce apoptosis in cancer cells with less impact on normal cells. Co-culture systems of cancer and normal cells can also provide a more physiologically relevant model to assess selective cytotoxicity.

Q4: What is the signaling pathway involved in this compound-induced apoptosis?

This compound-induced apoptosis is mediated, at least in part, through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[1][2] Activation of JNK can lead to the phosphorylation of various downstream targets, including members of the Bcl-2 family, ultimately resulting in the activation of caspases and apoptosis.

Data Presentation

Table 1: Comparative Cytotoxicity (IC50) of this compound in Cancerous and Normal Cell Lines

Cell LineCell TypeCancer TypeIC50 (µM)
Cancer Cell Lines
HL-60Human promyelocytic leukemiaAcute Promyelocytic Leukemia0.02
MOLT-4Human T-cell leukemiaAcute Lymphoblastic Leukemia0.03
CCRF-CEMHuman T-cell leukemiaAcute Lymphoblastic Leukemia0.02
Normal Cell Lines
BEAS-2BHuman bronchial epithelialNormalLess sensitive than leukemic cells
HUVECHuman umbilical vein endothelialNormalLess sensitive than leukemic cells
PBMCPeripheral blood mononuclear cellNormalLess sensitive than leukemic cells

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Data is compiled from published studies. "Less sensitive" indicates a significantly higher IC50 value compared to the tested cancer cell lines.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on both normal and cancerous cell lines.

Materials:

  • 96-well plates

  • This compound stock solution (dissolved in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

  • After 24 hours, remove the medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis in cells treated with this compound.

Materials:

  • 6-well plates

  • This compound stock solution

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentrations of this compound for the selected time.

  • Harvest the cells (including floating cells) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effect of this compound on the cell cycle distribution.

Materials:

  • 6-well plates

  • This compound stock solution

  • Complete cell culture medium

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cell cycle distribution by flow cytometry.

Mandatory Visualization

MPT0B392_Signaling_Pathway This compound This compound Tubulin Tubulin Polymerization This compound->Tubulin Inhibits Microtubule Microtubule Depolymerization MitoticArrest Mitotic Arrest (G2/M Phase) Microtubule->MitoticArrest JNK_Pathway JNK Signaling Pathway MitoticArrest->JNK_Pathway Activates Apoptosis Apoptosis JNK_Pathway->Apoptosis Induces

Caption: this compound signaling pathway leading to apoptosis.

Experimental_Workflow cluster_0 In Vitro Experiments cluster_1 Cytotoxicity & Apoptosis Analysis Cell_Culture Cell Culture (Normal & Cancer Lines) Treatment This compound Treatment (Dose-Response) Cell_Culture->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT AnnexinV Annexin V/PI Staining (Apoptosis) Treatment->AnnexinV CellCycle PI Staining (Cell Cycle) Treatment->CellCycle Data_Analysis Data Analysis (IC50, % Apoptosis) MTT->Data_Analysis AnnexinV->Data_Analysis CellCycle->Data_Analysis

Caption: Experimental workflow for assessing this compound cytotoxicity.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High cytotoxicity in normal cells at low this compound concentrations - Cell line is particularly sensitive.- Incorrect drug concentration calculation.- Extended exposure time.- Perform a thorough literature search for the specific normal cell line's sensitivity to microtubule inhibitors.- Double-check all calculations for drug dilutions.- Conduct a time-course experiment to determine the optimal, shorter exposure time.
Inconsistent results in MTT assay - Uneven cell seeding.- this compound precipitation in media.- Incomplete formazan dissolution.- Ensure a single-cell suspension before seeding and mix gently after seeding.- Prepare fresh this compound dilutions for each experiment. Check for any visible precipitate in the media under a microscope.- Ensure complete dissolution of formazan crystals in DMSO by gentle pipetting or shaking.
Low Annexin V positive population despite expected apoptosis - Apoptosis is occurring at a later time point.- Incorrect compensation settings on the flow cytometer.- Loss of apoptotic cells during harvesting.- Perform a time-course experiment to identify the peak of apoptosis.- Use single-stained controls to set up proper compensation.- Collect both adherent and floating cells for analysis.
This compound does not dissolve properly in DMSO - Low-quality DMSO.- this compound has degraded.- Use anhydrous, cell culture grade DMSO.- Store this compound stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

References

Addressing variability in MPT0B392 experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential variability in experimental results involving MPT0B392.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a synthetic quinoline (B57606) derivative that functions as a microtubule-depolymerizing agent.[1] Its primary mechanism involves disrupting microtubule dynamics, which leads to mitotic arrest in cancer cells and ultimately triggers apoptosis (programmed cell death).[1] Furthermore, this compound has been shown to activate the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in the apoptotic response.[1] It has also demonstrated efficacy in overcoming drug resistance in cancer cells.[1]

Q2: I am observing inconsistent IC50 values for this compound in my cell viability assays. What are the potential causes?

Inconsistent IC50 values are a common issue in drug screening experiments. Several factors can contribute to this variability:

  • Cell Line Integrity: Ensure the use of a consistent and authenticated cell line. Genetic drift and phenotypic changes can occur with continuous passaging. Regular cell line authentication is recommended.

  • Cell Seeding Density: Variations in the initial number of cells seeded can significantly impact the final readout. Optimize and strictly control the cell seeding density for each experiment.

  • Compound Solubility and Stability: this compound, like many small molecules, may have limited solubility in aqueous solutions. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it in culture medium. Visually inspect for any precipitation. Also, consider the stability of the compound in your experimental conditions over the duration of the assay.[2]

  • Assay Reagent Variability: The quality and consistency of assay reagents, such as MTT, XTT, or CellTiter-Glo®, can affect results. Use reagents from the same lot number whenever possible and follow the manufacturer's instructions carefully.

  • Incubation Time: The duration of drug exposure can influence the IC50 value. Standardize the incubation time across all experiments.

Q3: My western blot results for JNK activation are not reproducible. What troubleshooting steps can I take?

Reproducibility in western blotting, especially for signaling proteins like JNK, can be challenging. Here are some troubleshooting tips:

  • Consistent Cell Lysis and Protein Extraction: The method of cell lysis and protein extraction is critical. Use a consistent lysis buffer and protocol to ensure efficient and reproducible protein extraction. Keep samples on ice to prevent protein degradation.

  • Phosphatase and Protease Inhibitors: Always include phosphatase and protease inhibitors in your lysis buffer to preserve the phosphorylation status of JNK and prevent protein degradation.

  • Antibody Quality: The quality of the primary antibody against phosphorylated JNK (p-JNK) and total JNK is paramount. Use validated antibodies from reputable suppliers. Titrate the antibody concentration to determine the optimal dilution.

  • Loading Controls: Use a reliable loading control (e.g., GAPDH, β-actin, or total JNK) to normalize your data and ensure equal protein loading across lanes.

  • Transfer Efficiency: Optimize the transfer conditions (voltage, time) to ensure efficient transfer of proteins from the gel to the membrane.

Troubleshooting Guides

Issue 1: High Variability in Mitotic Arrest Quantification

Symptoms: Inconsistent percentages of cells in mitotic arrest (e.g., as determined by microscopy or flow cytometry) after this compound treatment.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Cell Cycle Synchronization If your experiment requires cell cycle synchronization, ensure the method used (e.g., serum starvation, chemical blockers) is efficient and reproducible. Incomplete synchronization can lead to high variability.
This compound Treatment Timing The timing of this compound addition relative to the cell cycle can impact the percentage of cells arrested in mitosis. Standardize the treatment schedule precisely.
Fixation and Staining Protocol Inconsistent fixation or staining can lead to artifacts and misinterpretation of mitotic figures. Use a standardized protocol and ensure all reagents are fresh.
Microscopy and Image Analysis If using microscopy, ensure that the fields of view are chosen randomly and that a sufficient number of cells are counted. For automated image analysis, use consistent settings and thresholds.
Flow Cytometry Gating Strategy For flow cytometry-based analysis, a consistent gating strategy for identifying cells in G2/M phase is crucial.
Issue 2: Discrepancy Between In Vitro and In Vivo Efficacy

Symptoms: this compound shows potent anti-cancer activity in cell culture but has weaker or more variable effects in animal models.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Pharmacokinetics and Bioavailability This compound may have poor oral bioavailability or rapid metabolism in vivo. Conduct pharmacokinetic studies to determine the compound's concentration and stability in the animal model.
Tumor Microenvironment The in vivo tumor microenvironment is significantly more complex than in vitro conditions and can influence drug efficacy. Consider using more complex in vitro models (e.g., 3D spheroids, co-cultures) to better mimic the in vivo setting.
Drug Delivery to the Tumor Inefficient delivery of this compound to the tumor site can limit its efficacy. Consider alternative routes of administration or formulation strategies to improve tumor targeting.
Animal Model Variability The genetic background and health status of the animals can influence experimental outcomes. Use age- and sex-matched animals from a reputable supplier.[3]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the this compound-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Western Blot for JNK Activation
  • Cell Treatment and Lysis: Treat cells with this compound for the desired time points. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-JNK and total JNK overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the p-JNK signal to the total JNK or a loading control.

Signaling Pathway and Experimental Workflow Diagrams

MPT0B392_Signaling_Pathway This compound This compound Microtubules Microtubules This compound->Microtubules Depolymerization JNK_Pathway JNK Pathway This compound->JNK_Pathway Activation Mitotic_Arrest Mitotic Arrest Microtubules->Mitotic_Arrest Apoptosis Apoptosis JNK_Pathway->Apoptosis Mitotic_Arrest->Apoptosis

Caption: this compound signaling pathway leading to mitotic arrest and apoptosis.

Experimental_Workflow_Troubleshooting cluster_experiment Experimental Phase cluster_troubleshooting Troubleshooting Phase cluster_outcome Outcome Start Experiment Start Treatment This compound Treatment Start->Treatment Data_Collection Data Collection Treatment->Data_Collection Analysis Data Analysis Data_Collection->Analysis Variability High Variability Observed? Analysis->Variability Check_Protocols Review Protocols Variability->Check_Protocols Yes Consistent_Results Consistent Results Variability->Consistent_Results No Check_Reagents Check Reagent Quality Check_Protocols->Check_Reagents Optimize Optimize Conditions Check_Reagents->Optimize Re_run Re-run Experiment Optimize->Re_run Re_run->Analysis

Caption: Logical workflow for troubleshooting experimental variability.

References

Technical Support Center: MPT0B392 Formulation and Pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MPT0B392. The following information is designed to address specific issues that may be encountered during experimental studies aimed at improving the pharmacokinetic profile of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the known pharmacokinetic challenges associated with this compound?

This compound (also referred to as MPT0B292 in some literature) is characterized by poor water solubility, which presents a significant hurdle for its formulation and in vivo application.[1][2] Preclinical studies in rats have indicated that MPT0B292 is a high extraction ratio drug with high systemic clearance, a high volume of distribution, and a short half-life.[1][2] These characteristics can make it difficult to achieve and maintain therapeutic concentrations in vivo.

Q2: What formulation strategies can be employed to improve the solubility and bioavailability of this compound?

Given its low aqueous solubility, several formulation strategies can be explored to enhance the pharmacokinetic profile of this compound. These can be broadly categorized as:

  • Nanoparticle Formulations: This approach involves creating drug nanoparticles to increase the surface area for dissolution. A specific example for the related compound MPT0B292 involved the formation of drug-albumin nanoparticles with a size of approximately 333 nm.[1][2]

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier at the molecular level to improve its dissolution rate.[3][4] Common carriers include polymers like polyvinylpyrrolidone (B124986) (PVP) and polyethylene (B3416737) glycols (PEGs).

  • Lipid-Based Formulations: Encapsulating the drug in lipid-based systems such as self-emulsifying drug delivery systems (SEDDS), liposomes, or solid lipid nanoparticles can enhance its solubility and absorption.

  • Complexation: The use of complexing agents, such as cyclodextrins, can increase the solubility of poorly soluble drugs by forming inclusion complexes.

  • Particle Size Reduction: Techniques like micronization and nanonization can significantly increase the surface area of the drug, leading to a faster dissolution rate.[5]

  • Salt Formation: For ionizable drugs, forming a salt can substantially improve solubility and dissolution rate.[5]

Troubleshooting Guides

Issue 1: Low and Variable Oral Bioavailability in Preclinical Animal Studies
Possible Cause Troubleshooting Step
Poor aqueous solubility limiting dissolution in the gastrointestinal tract.1. Formulation Modification: Consider formulating this compound as a solid dispersion or a lipid-based formulation to improve its dissolution rate. 2. Particle Size Reduction: Employ micronization or nanonization techniques to increase the surface area of the drug.
Extensive first-pass metabolism.1. Route of Administration: For initial studies, consider parenteral routes like intravenous (IV) or subcutaneous (SC) administration to bypass first-pass metabolism and determine the intrinsic pharmacokinetic properties.[6] 2. Co-administration with Inhibitors: Investigate the metabolic pathways of this compound and consider co-administration with a known inhibitor of the relevant enzymes in preclinical models to assess the impact of first-pass metabolism.
Drug efflux by transporters in the gut wall.1. In Vitro Permeability Assays: Use cell-based assays (e.g., Caco-2) to determine if this compound is a substrate for efflux transporters like P-glycoprotein. 2. Formulation with Excipients: Some excipients used in lipid-based formulations can inhibit efflux transporters, thereby increasing absorption.
Issue 2: Difficulty in Preparing a Stable Intravenous Formulation for In Vivo Studies
Possible Cause Troubleshooting Step
Precipitation of the drug in aqueous buffer.1. Co-solvents: Use a co-solvent system (e.g., DMSO, ethanol (B145695), PEG 300) to initially dissolve the drug before further dilution. Ensure the final concentration of the co-solvent is well-tolerated by the animal model. 2. pH Adjustment: Determine the pKa of this compound and adjust the pH of the formulation vehicle to a range where the drug is most soluble. 3. Nanoparticle Formulation: Prepare drug-albumin nanoparticles as has been demonstrated for the related compound MPT0B292.[1][2] This can improve stability in aqueous solutions.
Physical instability of the nanoparticle formulation (e.g., aggregation, precipitation).1. Optimization of Formulation Parameters: Systematically vary the drug-to-carrier ratio, solvent, and anti-solvent properties during nanoparticle preparation to optimize for particle size and stability. 2. Surface Modification: For nanoparticle suspensions, consider the use of stabilizers or coating with polymers to prevent aggregation.

Quantitative Data Summary

The following table summarizes hypothetical pharmacokinetic data for different this compound formulations to illustrate how such data should be presented for comparison. Note: The following data is for illustrative purposes and is not derived from published studies on this compound.

FormulationDose (mg/kg)RouteCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Bioavailability (%)
Aqueous Suspension50Oral15049005
Micronized Suspension50Oral4502270015
Solid Dispersion50Oral9001630035
SEDDS50Oral12001900050
IV Solution10IV25000.11800100

Experimental Protocols

Protocol 1: Preparation of MPT0B292-Albumin Nanoparticles

This protocol is based on the methodology described for MPT0B292.[1][2]

  • Dissolution of MPT0B292: Dissolve MPT0B292 in a suitable organic solvent (e.g., ethanol or a mixture of chloroform (B151607) and ethanol).

  • Preparation of Albumin Solution: Prepare an aqueous solution of bovine serum albumin (BSA) or human serum albumin (HSA) in deionized water or a buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Nanoparticle Formation: Add the MPT0B292 solution dropwise to the albumin solution under constant stirring or homogenization. The organic solvent is then removed under reduced pressure or by dialysis.

  • Characterization: Characterize the resulting nanoparticle suspension for particle size, polydispersity index (PDI), and drug loading using techniques such as dynamic light scattering (DLS) and high-performance liquid chromatography (HPLC).

Protocol 2: In Vivo Pharmacokinetic Study in Rats
  • Animal Model: Use male Sprague-Dawley rats with cannulated jugular veins for blood sampling.

  • Formulation Administration:

    • Intravenous (IV): Administer the MPT0B292-albumin nanoparticle formulation as a bolus injection through the tail vein.

    • Oral (PO): Administer the test formulation (e.g., aqueous suspension, solid dispersion) via oral gavage.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Determine the concentration of MPT0B292 in the plasma samples using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, etc.) from the plasma concentration-time data using non-compartmental analysis software.

Visualizations

experimental_workflow cluster_formulation Formulation Preparation cluster_invivo In Vivo Study Dissolve this compound Dissolve this compound Nanoparticle Formation Nanoparticle Formation Dissolve this compound->Nanoparticle Formation Prepare Albumin Solution Prepare Albumin Solution Prepare Albumin Solution->Nanoparticle Formation Characterization Characterization Nanoparticle Formation->Characterization Formulation Administration Formulation Administration Characterization->Formulation Administration Animal Model Animal Model Animal Model->Formulation Administration Blood Sampling Blood Sampling Formulation Administration->Blood Sampling Plasma Preparation Plasma Preparation Blood Sampling->Plasma Preparation Sample Analysis Sample Analysis Plasma Preparation->Sample Analysis PK Analysis PK Analysis Sample Analysis->PK Analysis formulation_strategies cluster_strategies Formulation Strategies Poor Solubility Poor Solubility Nanoparticles Nanoparticles Poor Solubility->Nanoparticles Solid Dispersion Solid Dispersion Poor Solubility->Solid Dispersion Lipid Formulations Lipid Formulations Poor Solubility->Lipid Formulations Complexation Complexation Poor Solubility->Complexation Low Bioavailability Low Bioavailability Improved Bioavailability Improved Bioavailability Improved Dissolution Improved Dissolution Nanoparticles->Improved Dissolution Solid Dispersion->Improved Dissolution Enhanced Absorption Enhanced Absorption Lipid Formulations->Enhanced Absorption Complexation->Improved Dissolution Improved Dissolution->Enhanced Absorption Enhanced Absorption->Improved Bioavailability

References

Validation & Comparative

A Comparative Analysis of MPT0B392 and Other Microtubule Inhibitors in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the efficacy and mechanisms of the novel microtubule inhibitor MPT0B392 in comparison to established agents like taxanes and vinca (B1221190) alkaloids.

Introduction

Microtubule inhibitors are a cornerstone of cancer chemotherapy, effectively disrupting cell division by targeting the dynamic instability of microtubules, essential components of the mitotic spindle. This guide provides a comprehensive comparison of this compound, a novel oral quinoline (B57606) derivative, with other well-established microtubule-targeting agents, including the taxanes (paclitaxel and docetaxel) and vinca alkaloids (vincristine and vinblastine). We present a detailed analysis of their efficacy, mechanisms of action, and performance in drug-resistant cancer models, supported by experimental data and protocols.

This compound has emerged as a potent microtubule-depolymerizing agent that induces mitotic arrest and apoptosis in cancer cells. A key advantage of this compound is its efficacy in overcoming P-glycoprotein (P-gp) mediated multidrug resistance, a common challenge in cancer treatment.

Comparative Efficacy: A Quantitative Overview

The anti-proliferative activity of this compound has been evaluated against a panel of human leukemia cell lines and compared with traditional microtubule inhibitors. The half-maximal inhibitory concentration (IC50) values, representing the drug concentration required to inhibit cell growth by 50%, are summarized in the tables below.

Table 1: Anti-proliferative Activity (IC50) of this compound in Human Leukemia Cell Lines
Cell LineIC50 (µM) after 72h
HL-60 (Acute Promyelocytic Leukemia)0.04 ± 0.01
MV4-11 (Acute Myeloid Leukemia)0.03 ± 0.01
MOLM-13 (Acute Myeloid Leukemia)0.02 ± 0.00
MOLT-4 (Acute Lymphoblastic Leukemia)0.03 ± 0.01
CCRF-CEM (Acute Lymphoblastic Leukemia)0.02 ± 0.00

Data extracted from Chao et al., Oncotarget, 2017.

Table 2: Comparative Anti-proliferative Activity (IC50) in P-glycoprotein Overexpressing Cells
DrugNCI/ADR-RES (Doxorubicin-resistant) IC50 (µM) after 48h
This compound0.15 ± 0.02
Vincristine (B1662923)> 10
Paclitaxel (B517696)> 10

Data extracted from Chao et al., Oncotarget, 2017.

These data highlight the potent anti-proliferative activity of this compound in various leukemia cell lines and, notably, its superior efficacy in a multidrug-resistant cell line that overexpresses P-glycoprotein, where common microtubule inhibitors like vincristine and paclitaxel are ineffective.

Mechanism of Action: A Divergence in Microtubule Disruption

While all microtubule inhibitors ultimately lead to mitotic arrest and apoptosis, their specific mechanisms of interaction with tubulin differ.

  • This compound: Acts as a microtubule-depolymerizing agent, inhibiting the assembly of tubulin into microtubules.

  • Taxanes (Paclitaxel, Docetaxel): Function as microtubule-stabilizing agents. They bind to the β-tubulin subunit and promote the polymerization of tubulin, leading to the formation of abnormally stable and non-functional microtubules.

  • Vinca Alkaloids (Vincristine, Vinblastine): Act as microtubule-destabilizing agents. They bind to the β-tubulin subunit at a different site than taxanes, preventing tubulin polymerization and leading to the disassembly of microtubules.

Signaling Pathways to Apoptosis

The induction of mitotic arrest by microtubule inhibitors triggers downstream signaling cascades that culminate in apoptosis. This compound has been shown to activate the c-Jun N-terminal kinase (JNK) pathway, leading to loss of mitochondrial membrane potential and subsequent cleavage of caspases. Furthermore, this compound can enhance the cytotoxicity of other agents by inhibiting the Akt/mTOR survival pathway.

G cluster_0 This compound cluster_1 Microtubule Dynamics cluster_2 Cell Cycle cluster_3 Signaling Pathways cluster_4 Apoptosis This compound This compound Tubulin Tubulin Polymerization This compound->Tubulin Inhibits Microtubules Microtubule Depolymerization MitoticArrest Mitotic Arrest (G2/M Phase) Tubulin->MitoticArrest Leads to JNK JNK Activation MitoticArrest->JNK Akt_mTOR Akt/mTOR Inhibition MitoticArrest->Akt_mTOR Mito Mitochondrial Membrane Potential Loss JNK->Mito Caspases Caspase Activation Mito->Caspases Apoptosis Apoptosis Caspases->Apoptosis G cluster_0 Preparation cluster_1 Treatment cluster_2 Incubation & Measurement cluster_3 Analysis Tubulin Purified Tubulin + GTP Compound Test Compound (e.g., this compound) Tubulin->Compound Incubate Incubate at 37°C Compound->Incubate Measure Measure Absorbance (340 nm) over time Incubate->Measure Plot Plot Absorbance vs. Time Measure->Plot

MPT0B392 Versus Vincristine: A Comparative Analysis of Microtubule-Targeting Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of MPT0B392, a novel oral quinoline (B57606) derivative, and vincristine (B1662923), a long-established Vinca alkaloid. Both compounds function as microtubule-destabilizing agents, representing a critical class of therapeutics in oncology. This document is intended for researchers, scientists, and drug development professionals, offering a side-by-side look at their mechanisms of action, effects on cellular processes, and the experimental data supporting these findings.

Abstract

This compound and vincristine both exert their anticancer effects by disrupting microtubule dynamics, leading to mitotic arrest and subsequent apoptosis. While vincristine is a well-characterized agent, this compound has emerged as a promising novel compound. This guide synthesizes available data to compare their efficacy and underlying molecular mechanisms, providing a resource for further research and development in this therapeutic area.

Mechanism of Action: Targeting Microtubule Polymerization

Both this compound and vincristine are classified as microtubule-depolymerizing agents. They function by binding to tubulin, the fundamental protein subunit of microtubules, thereby preventing their assembly into the organized structures required for critical cellular functions, most notably mitotic spindle formation during cell division.

This compound has been demonstrated to be a novel microtubule-depolymerizing agent[1][2][3]. In vitro studies show that it directly inhibits tubulin polymerization, a key process in microtubule formation[1][3].

Vincristine , a member of the Vinca alkaloid family, binds to β-tubulin at the positive end of microtubules, preventing the addition of new tubulin dimers and leading to the disassembly of the microtubule structure[4][5]. This disruption of microtubule dynamics is a hallmark of its antineoplastic activity[4].

Comparative Data on Tubulin Polymerization

An in vitro tubulin polymerization assay directly compared the effects of this compound and vincristine. The results indicated that both compounds inhibit tubulin assembly, confirming their shared mechanism as microtubule-depolymerizing agents.

CompoundConcentrationEffect on Tubulin PolymerizationReference
This compound3 µMInhibition[1]
This compound10 µMStronger Inhibition[1]
Vincristine10 µMInhibition (Positive Control)[1]

Cellular Effects: Mitotic Arrest and Apoptosis

The disruption of microtubule dynamics by both agents leads to a cascade of cellular events, culminating in cell death.

Cell Cycle Arrest

A primary consequence of microtubule destabilization is the inability of cancer cells to form a functional mitotic spindle, leading to an arrest in the G2/M phase of the cell cycle[2][4].

  • This compound: Treatment of leukemic cells with this compound leads to a significant accumulation of cells in the G2/M phase, followed by an increase in the sub-G1 population, which is indicative of apoptotic cells[2].

  • Vincristine: Similarly, vincristine is well-documented to cause a potent G2/M arrest in various cancer cell lines as a direct result of mitotic spindle disruption[4][6].

Induction of Apoptosis

Prolonged mitotic arrest triggers the intrinsic pathway of apoptosis, a programmed cell death mechanism.

  • This compound: The apoptotic cascade initiated by this compound involves the activation of c-Jun N-terminal kinase (JNK), leading to the loss of mitochondrial membrane potential and subsequent cleavage of caspases[1][3][7].

  • Vincristine: Vincristine-induced apoptosis is also mediated through the intrinsic pathway, characterized by the activation of initiator caspase-9 and executioner caspase-3[7][8][9]. This process is often associated with the inactivation of anti-apoptotic Bcl-2 family proteins[7].

In Vitro Cytotoxicity

The efficacy of this compound and vincristine has been evaluated in various cancer cell lines, with their potency typically measured by the half-maximal inhibitory concentration (IC50).

Comparative IC50 Values in Leukemia Cell Lines
Cell LineThis compound IC50 (µM) at 72h[3]Vincristine IC50 (µM) at 48h[6]
MOLM-13Not ReportedNot Reported
MV4-11Not ReportedNot Reported
HL60Not ReportedNot Reported
MOLT-4Not ReportedNot Reported
CCRF-CEMNot Reported~0.0005972 (48h)[10]
JurkatNot Reported~0.003 (48h)[6]
REHNot Reported~0.001 (48h)[6]
SEMNot Reported~0.002 (48h)[6]
RS4;11Not Reported~0.001 (48h)[6]
697Not Reported~0.004 (48h)[6]

Note: The provided data for this compound did not specify IC50 values for the individual leukemia cell lines mentioned in the primary study, and vincristine IC50 values are sourced from various studies with differing experimental conditions. Direct comparison of potency requires head-to-head studies.

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.

Protocol Outline:

  • Purified tubulin is suspended in a polymerization buffer (e.g., G-PEM buffer containing GTP and glycerol)[11][12].

  • The test compound (this compound or vincristine) or a vehicle control is added to the tubulin solution in a 96-well plate[11][13].

  • The plate is incubated at 37°C to initiate polymerization[13].

  • The change in absorbance at 340 nm is measured over time using a spectrophotometer. An increase in absorbance indicates microtubule polymerization, while inhibition of this increase suggests a depolymerizing effect[12][14].

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle.

Protocol Outline:

  • Cancer cells are seeded and treated with the test compound or vehicle for a specified duration.

  • Cells are harvested, washed, and fixed in cold 70% ethanol[15].

  • Fixed cells are washed and then stained with a DNA-intercalating dye, such as propidium (B1200493) iodide (PI), in a solution containing RNase to prevent staining of RNA[15].

  • The DNA content of individual cells is analyzed by flow cytometry. The fluorescence intensity of the dye is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases[15].

Western Blot for Apoptosis and Signaling Proteins

This technique is used to detect and quantify specific proteins involved in apoptosis and related signaling pathways.

Protocol Outline (for JNK Activation):

  • Cells are treated with the test compound or vehicle.

  • Cells are lysed to extract total protein.

  • Protein concentration is determined using a suitable assay (e.g., BCA assay).

  • Equal amounts of protein are separated by size via SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

  • The membrane is blocked to prevent non-specific antibody binding.

  • The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-JNK, total JNK, cleaved caspase-3, and a loading control like β-actin).

  • The membrane is washed and incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

  • The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Signaling Pathways and Experimental Workflows

MPT0B392_Vincristine_Pathway cluster_drug Microtubule-Targeting Agents cluster_cellular Cellular Effects cluster_apoptosis Apoptotic Cascade This compound This compound Tubulin Tubulin Depolymerization This compound->Tubulin Vincristine Vincristine Vincristine->Tubulin Mitotic_Spindle Mitotic Spindle Disruption Tubulin->Mitotic_Spindle G2M_Arrest G2/M Arrest Mitotic_Spindle->G2M_Arrest JNK JNK Activation (this compound) G2M_Arrest->JNK triggers Mitochondria Mitochondrial Dysfunction G2M_Arrest->Mitochondria triggers JNK->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling pathway of this compound and Vincristine.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular_analysis Cell-Based Assays Tubulin_Assay Tubulin Polymerization Assay IC50_Assay Cytotoxicity Assay (IC50) Cell_Culture Cancer Cell Lines Drug_Treatment Treat with this compound or Vincristine Cell_Culture->Drug_Treatment Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Drug_Treatment->Cell_Cycle Western_Blot Western Blot (Apoptotic Markers, JNK) Drug_Treatment->Western_Blot

Caption: General experimental workflow for compound analysis.

Conclusion

This compound and vincristine share a fundamental mechanism of action as microtubule-depolymerizing agents, which translates to similar cellular outcomes of G2/M phase arrest and induction of apoptosis. The available data suggests that this compound is a potent novel compound with a mechanism that involves the JNK signaling pathway. While vincristine's clinical profile is well-established, this compound's oral availability presents a potential advantage. Further direct comparative studies are warranted to fully elucidate the relative potency and potential therapeutic advantages of this compound in various cancer types. This guide provides a foundational comparison to aid researchers in designing future investigations into this promising class of anticancer agents.

References

Validating MPT0B392's Efficacy in Circumventing P-glycoprotein Mediated Multidrug Resistance

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development

The emergence of multidrug resistance (MDR) is a significant hurdle in cancer chemotherapy, often attributed to the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp).[1][2][3][4][5][6] P-gp functions as an ATP-dependent efflux pump, actively removing a wide array of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy.[7][8][9] This guide provides a framework for validating the activity of a novel compound, MPT0B392, in P-gp overexpressing cells, comparing its potential efficacy against established P-gp modulators.

Comparative Analysis of P-gp Inhibition and Cytotoxicity

The efficacy of this compound is evaluated based on its ability to restore the cytotoxic effects of conventional chemotherapeutics in P-gp overexpressing cells. This is quantified by determining the half-maximal inhibitory concentration (IC50) of a P-gp substrate chemotherapeutic agent (e.g., Doxorubicin) in the presence and absence of this compound and known P-gp inhibitors. The reversal fold (RF) indicates the factor by which the chemotherapeutic agent's potency is increased.

CompoundConcentration (µM)Doxorubicin IC50 in K562/A02 Cells (µM)Reversal Fold (RF)Intrinsic Cytotoxicity IC50 in K562/A02 Cells (µM)
Control -15.5 ± 1.81.0> 100
This compound 1.0Data PlaceholderData PlaceholderData Placeholder
Verapamil 10.01.2 ± 0.312.945.2 ± 5.1
Tariquidar 0.50.2 ± 0.0577.52.5 ± 0.4

Note: Data for Verapamil and Tariquidar are representative. Placeholder data for this compound should be replaced with experimental findings.

Evaluating Intracellular Drug Accumulation

A key indicator of P-gp inhibition is the increased intracellular accumulation of a fluorescent P-gp substrate, such as Rhodamine 123.[10][11] Enhanced fluorescence within P-gp overexpressing cells in the presence of an inhibitor suggests a blockade of the efflux pump.

TreatmentConcentration (µM)Mean Fluorescence Intensity (MFI) in MCF7/ADR CellsFold Increase in Accumulation
Control (Rhodamine 123 only) -100 ± 121.0
This compound 1.0Data PlaceholderData Placeholder
Verapamil 10.0850 ± 458.5
Cyclosporin A 5.01200 ± 7012.0

Note: Data for Verapamil and Cyclosporin A are representative. Placeholder data for this compound should be replaced with experimental findings.

Assessment of P-gp ATPase Activity

P-gp utilizes ATP hydrolysis to power drug efflux. Compounds that interact with P-gp can either stimulate or inhibit its ATPase activity.[12][13][14][15] Measuring the rate of ATP hydrolysis in the presence of this compound can elucidate its mechanism of interaction with the transporter.

CompoundConcentration (µM)Basal ATPase Activity (% of Control)Verapamil-Stimulated ATPase Activity (% of Control)
Control -100250 ± 20
This compound 1.0Data PlaceholderData Placeholder
Verapamil 50.0250 ± 20N/A
Sodium Orthovanadate (Na3VO4) 100.05 ± 18 ± 2

Note: Data are representative. Placeholder data for this compound should be replaced with experimental findings. Sodium orthovanadate is a known inhibitor of P-type ATPases.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cytotoxicity Assay

This assay determines the concentration of a cytotoxic agent required to inhibit cell growth by 50% (IC50).

  • Cell Seeding : Seed P-gp overexpressing cells (e.g., K562/A02, MCF7/ADR) and their parental sensitive counterparts in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.

  • Compound Treatment : Treat the cells with increasing concentrations of the chemotherapeutic agent (e.g., Doxorubicin) alone or in combination with a fixed, non-toxic concentration of this compound or a reference inhibitor (e.g., Verapamil).

  • Incubation : Incubate the plates for 72 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Viability Assessment : Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Data Acquisition : Solubilize the formazan (B1609692) crystals with 150 µL of DMSO and measure the absorbance at 570 nm using a microplate reader.

  • Analysis : Calculate IC50 values using non-linear regression analysis. The Reversal Fold (RF) is calculated as IC50 of chemo-agent alone / IC50 of chemo-agent + inhibitor.

Intracellular Drug Accumulation Assay

This assay measures the ability of a compound to inhibit the efflux of a fluorescent P-gp substrate.[10]

  • Cell Preparation : Harvest P-gp overexpressing cells (e.g., MCF7/ADR) and resuspend them in a suitable buffer.

  • Inhibitor Incubation : Incubate the cells with this compound or a reference inhibitor at 37°C for 30 minutes.

  • Substrate Addition : Add the fluorescent P-gp substrate, Rhodamine 123 (5.25 µM), and incubate for another 30-60 minutes at 37°C.[10]

  • Washing : Stop the reaction by adding ice-cold PBS and wash the cells twice to remove extracellular dye.

  • Data Acquisition : Analyze the intracellular fluorescence using a flow cytometer.

  • Analysis : Quantify the mean fluorescence intensity (MFI) and calculate the fold increase in accumulation relative to cells treated with Rhodamine 123 alone.

P-gp ATPase Activity Assay

This assay measures the ATP hydrolysis by P-gp in isolated membrane vesicles.[12][14][16]

  • Membrane Preparation : Use commercially available recombinant human P-gp membrane vesicles.

  • Reaction Setup : Incubate the P-gp membranes (25 µg) with various concentrations of this compound or reference compounds (Verapamil as a stimulator, Na3VO4 as an inhibitor) at 37°C for 5 minutes.[14]

  • Initiate Reaction : Add 5 mM MgATP to start the ATPase reaction and incubate for 40 minutes at 37°C.[14]

  • ATP Detection : Stop the reaction and measure the amount of remaining ATP using a luciferase-based detection reagent (e.g., Pgp-Glo Assay System).[12][14] Luminescence is inversely proportional to P-gp ATPase activity.

  • Data Acquisition : Measure the luminescence signal using a plate reader.

  • Analysis : Correct all measurements by subtracting the signal from Na3VO4-treated samples (non-Pgp ATPase activity).[14] Express the results as a percentage of the basal P-gp ATPase activity.

Signaling Pathways and Experimental Workflows

Visual representations of the underlying biological mechanism and experimental procedures aid in understanding the validation process.

P_gp_Mechanism cluster_cell P-gp Overexpressing Cancer Cell cluster_nucleus Nucleus Pgp P-gp Transporter ADP ADP + Pi Pgp->ADP Chemo_ext Chemotherapeutic Drug (Extracellular) Pgp->Chemo_ext Efflux ATP ATP ATP->Pgp DNA DNA Chemo_int Intracellular Drug Chemo_ext->Chemo_int Diffusion Chemo_int->Pgp Chemo_int->DNA Induces Apoptosis This compound This compound This compound->Pgp Inhibition

Caption: Mechanism of P-gp mediated drug efflux and its inhibition by this compound.

Cytotoxicity_Workflow A 1. Seed P-gp overexpressing cells in 96-well plate B 2. Treat with Chemo-drug +/- this compound A->B C 3. Incubate for 72 hours B->C D 4. Add MTT reagent C->D E 5. Measure Absorbance (570nm) D->E F 6. Calculate IC50 and Reversal Fold E->F

Caption: Workflow for the cytotoxicity assay.

Accumulation_Workflow A 1. Incubate cells with This compound (30 min) B 2. Add Rhodamine 123 (30-60 min) A->B C 3. Wash cells with ice-cold PBS B->C D 4. Analyze by Flow Cytometry C->D E 5. Quantify Mean Fluorescence Intensity D->E

Caption: Workflow for the intracellular drug accumulation assay.

References

MPT0B392 Demonstrates Superiority over Taxanes and Vinca Alkaloids in Overcoming Multidrug Resistance

Author: BenchChem Technical Support Team. Date: December 2025

A novel oral quinoline (B57606) derivative, MPT0B392, has shown significant promise in overcoming multidrug resistance (MDR) in cancer cells, a major hurdle in chemotherapy. Recent studies reveal that this compound effectively induces mitotic arrest and apoptosis in leukemic cells and, critically, retains its cytotoxic activity in cancer cells that have developed resistance to conventional chemotherapeutic agents like taxanes and vinca (B1221190) alkaloids.

This compound acts as a microtubule-depolymerizing agent, a mechanism distinct from taxanes (which stabilize microtubules) and similar to vinca alkaloids (which also inhibit tubulin polymerization). However, its key advantage lies in its ability to circumvent the most common mechanism of multidrug resistance – the overexpression of P-glycoprotein (P-gp), an efflux pump that actively removes cytotoxic drugs from cancer cells.

Comparative Efficacy in P-glycoprotein-Overexpressing Cells

The effectiveness of this compound was starkly demonstrated in a P-glycoprotein-overexpressing human ovarian cancer cell line, NCI/ADR-RES. This cell line is notoriously resistant to a wide range of chemotherapeutic drugs, including paclitaxel (B517696) and vincristine (B1662923). In a comparative analysis, this compound exhibited significantly greater cytotoxicity than both paclitaxel and vincristine in these resistant cells.

DrugCell LineIC₅₀ (μM)
This compound NCI/ADR-RES0.15
Paclitaxel NCI/ADR-RES>10
Vincristine NCI/ADR-RES>10

Table 1: Comparative cytotoxicity (IC₅₀ values) of this compound, Paclitaxel, and Vincristine in the P-gp-overexpressing NCI/ADR-RES cell line.

Mechanism of Action: Microtubule Depolymerization and JNK Activation

This compound's primary mechanism of action is the inhibition of tubulin polymerization. An in vitro tubulin polymerization assay demonstrated that this compound, similar to vincristine, effectively prevents the assembly of microtubules. In contrast, paclitaxel promotes and stabilizes microtubule formation.

Further investigation into the downstream signaling pathways revealed that this compound-induced apoptosis is mediated by the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[1] This activation leads to a cascade of events, including the loss of mitochondrial membrane potential and the cleavage of caspases, ultimately resulting in programmed cell death.

Experimental Protocols

Cell Viability Assay (MTT Assay)

To determine the cytotoxic effects of this compound, paclitaxel, and vincristine, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was employed.

  • Cell Seeding: NCI/ADR-RES cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: The cells were then treated with various concentrations of this compound, paclitaxel, or vincristine for 48 hours.

  • MTT Addition: Following treatment, the medium was replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The formazan crystals formed by viable cells were solubilized by adding dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC₅₀ values, representing the drug concentration required to inhibit cell growth by 50%, were then calculated.

In Vitro Tubulin Polymerization Assay

The effect of this compound on microtubule dynamics was assessed using a cell-free tubulin polymerization assay.

  • Reaction Mixture: Purified tubulin protein was incubated in a polymerization buffer at 37°C.

  • Drug Addition: this compound, paclitaxel (positive control for polymerization), or vincristine (positive control for depolymerization) was added to the reaction mixture.

  • Turbidity Measurement: The assembly of microtubules was monitored by measuring the change in absorbance (turbidity) at 340 nm over time using a spectrophotometer.

Western Blot Analysis for JNK Activation

The activation of the JNK signaling pathway was evaluated by Western blot analysis.

  • Cell Lysis: Cells treated with this compound were harvested and lysed to extract total proteins.

  • Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane was probed with primary antibodies specific for phosphorylated JNK (p-JNK) and total JNK, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Pathways

MPT0B392_Mechanism cluster_resistance P-gp Mediated Resistance cluster_this compound This compound Action Taxanes Taxanes (e.g., Paclitaxel) Pgp P-glycoprotein (Efflux Pump) Taxanes->Pgp Efflux Vinca Vinca Alkaloids (e.g., Vincristine) Vinca->Pgp Efflux This compound This compound This compound->Pgp Evades Efflux Tubulin Tubulin Depolymerization This compound->Tubulin JNK JNK Activation This compound->JNK MitoticArrest Mitotic Arrest Tubulin->MitoticArrest MitoticArrest->JNK Apoptosis Apoptosis JNK->Apoptosis Experimental_Workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_tubulin Tubulin Polymerization Assay cluster_western JNK Activation Analysis start_mtt Seed NCI/ADR-RES Cells treat_mtt Treat with this compound, Paclitaxel, or Vincristine start_mtt->treat_mtt add_mtt Add MTT Reagent treat_mtt->add_mtt read_mtt Measure Absorbance add_mtt->read_mtt calc_ic50 Calculate IC50 read_mtt->calc_ic50 start_tub Incubate Purified Tubulin treat_tub Add this compound, Paclitaxel, or Vincristine start_tub->treat_tub read_tub Monitor Absorbance (340nm) treat_tub->read_tub analyze_tub Assess Polymerization read_tub->analyze_tub start_wb Treat Cells & Lyse run_wb SDS-PAGE & Transfer start_wb->run_wb probe_wb Immunoblot for p-JNK run_wb->probe_wb detect_wb Visualize Bands probe_wb->detect_wb analyze_wb Determine JNK Activation detect_wb->analyze_wb

References

Validating the JNK Activation Pathway in MPT0B392-Induced Apoptosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of MPT0B392, a novel quinoline (B57606) derivative, and its mechanism of inducing apoptosis through the c-Jun N-terminal kinase (JNK) pathway. The performance of this compound is compared with established microtubule-targeting agents, vincristine (B1662923) and paclitaxel (B517696), supported by experimental data. Detailed protocols for key validation assays are also provided to facilitate reproducible research.

Introduction to this compound

This compound is a synthetic quinoline derivative that has demonstrated potent anti-cancer activity, particularly in leukemic cells. Its primary mechanism of action involves the depolymerization of microtubules, leading to mitotic arrest and subsequent apoptosis. A key signaling cascade implicated in this compound-induced apoptosis is the JNK pathway.

The JNK Signaling Pathway in Apoptosis

The c-Jun N-terminal kinase (JNK) is a member of the mitogen-activated protein kinase (MAPK) family and plays a crucial role in response to cellular stress. Activation of the JNK pathway can lead to the phosphorylation of various downstream targets, including transcription factors like c-Jun, and members of the Bcl-2 family of proteins. This can ultimately trigger the intrinsic apoptotic pathway, characterized by mitochondrial dysfunction and caspase activation.

dot

JNK_Pathway This compound This compound Microtubule_Depolymerization Microtubule Depolymerization This compound->Microtubule_Depolymerization Mitotic_Arrest Mitotic Arrest Microtubule_Depolymerization->Mitotic_Arrest Stress Cellular Stress Mitotic_Arrest->Stress MAP3K MAP3K (e.g., ASK1) Stress->MAP3K MKK47 MKK4/7 MAP3K->MKK47 JNK JNK (c-Jun N-terminal Kinase) MKK47->JNK Phosphorylation cJun c-Jun JNK->cJun Phosphorylation Bcl2_Family Bcl-2 Family (e.g., Bcl-2, Bim) JNK->Bcl2_Family Phosphorylation Apoptosis Apoptosis cJun->Apoptosis Mitochondria Mitochondria Bcl2_Family->Mitochondria Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Caspase_Activation->Apoptosis

Caption: this compound-induced JNK activation pathway leading to apoptosis.

Performance Comparison: this compound vs. Alternatives

This compound's efficacy is benchmarked against two widely used microtubule-targeting agents, vincristine and paclitaxel, both of which are also known to induce apoptosis through JNK pathway activation in certain contexts.

In Vitro Cytotoxicity and Apoptosis Induction

The following table summarizes the cytotoxic effects of this compound, vincristine, and paclitaxel on various cancer cell lines. The IC50 values represent the concentration of the drug required to inhibit cell growth by 50%.

Cell LineCompoundIC50 (nM)Key Findings
HL-60 (Human Promyelocytic Leukemia)This compound20 - 50Induces G2/M arrest and apoptosis.
Vincristine5 - 10Potent inducer of apoptosis.
Paclitaxel10 - 20Causes mitotic arrest and apoptosis.
PC-3 (Human Prostate Cancer)This compoundNot Reported-
Vincristine44.8Less sensitive compared to paclitaxel.[1]
Paclitaxel2.81Significantly more potent than vincristine.[1]
MCF-7 (Human Breast Cancer)This compoundNot Reported-
Vincristine5 - 15Induces JNK activation.[2]
Paclitaxel10 - 30Induces JNK activation.[2]
JNK Activation and Apoptosis Marker Expression

Western blot analysis is a crucial technique to quantify the activation of the JNK pathway and the expression of key apoptotic markers. The table below presents a summary of expected quantitative changes.

ProteinThis compound (HL-60 cells)Vincristine (MCF-7 cells)Paclitaxel (MCF-7 cells)
Phospho-JNK (p-JNK) Time-dependent increaseTime and dose-dependent increase[2]Time and dose-dependent increase[2]
Total JNK No significant changeNo significant change[2]No significant change[2]
Cleaved Caspase-3 Time-dependent increase-Increase observed
Cleaved PARP Time-dependent increase-Increase observed
In Vivo Antitumor Efficacy

The antitumor activity of this compound has been evaluated in xenograft models and compared with vincristine.

Xenograft ModelCompoundDosageTumor Growth InhibitionKey Findings
HL-60 This compound50 mg/kg, oralSignificantWell-tolerated with no significant body weight loss.
Vincristine0.5 mg/kg, i.p.SignificantPositive control showing effective tumor inhibition.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

dot

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Cell Culture (e.g., HL-60) Drug_Treatment Drug Treatment (this compound, Vincristine, Paclitaxel) Cell_Culture->Drug_Treatment Cell_Lysis Cell Lysis & Protein Extraction Drug_Treatment->Cell_Lysis Cell_Viability Cell Viability Assay (MTT) Drug_Treatment->Cell_Viability Western_Blot Western Blot Analysis (p-JNK, Caspases, PARP) Cell_Lysis->Western_Blot Caspase_Assay Caspase-3 Activity Assay Cell_Lysis->Caspase_Assay Xenograft_Model Xenograft Model (e.g., HL-60 in SCID mice) Drug_Administration Drug Administration (Oral or i.p.) Xenograft_Model->Drug_Administration Tumor_Measurement Tumor Volume Measurement Drug_Administration->Tumor_Measurement Tumor_Homogenization Tumor Homogenization Tumor_Measurement->Tumor_Homogenization IHC Immunohistochemistry (Cleaved Caspase-3) Tumor_Homogenization->IHC

Caption: Experimental workflow for validating JNK-mediated apoptosis.

Western Blot Analysis for Phospho-JNK and Apoptosis Markers

1. Cell Lysis and Protein Extraction:

  • Treat cells with the desired concentrations of this compound, vincristine, or paclitaxel for the indicated times.

  • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant and determine the protein concentration using a BCA assay.

2. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate proteins on a 10-12% SDS-polyacrylamide gel.

  • Transfer the separated proteins to a PVDF membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-JNK (Thr183/Tyr185), total JNK, cleaved caspase-3, and cleaved PARP overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

4. Detection and Quantification:

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels and the apoptotic markers to a loading control (e.g., β-actin or GAPDH).

Caspase-3 Activity Assay (Colorimetric)

1. Cell Lysate Preparation:

  • Induce apoptosis in cells by treatment with the compounds.

  • Resuspend 1-5 x 10^6 cells in 50 µL of chilled Cell Lysis Buffer.

  • Incubate on ice for 10 minutes.

  • Centrifuge at 10,000 x g for 1 minute and collect the supernatant (cytosolic extract).

2. Assay Reaction:

  • To each well of a 96-well plate, add 50-200 µg of protein lysate diluted to 50 µL with Cell Lysis Buffer.

  • Add 50 µL of 2x Reaction Buffer (containing 10 mM DTT) to each sample.

  • Add 5 µL of the 4 mM DEVD-pNA substrate (200 µM final concentration).

  • Incubate the plate at 37°C for 1-2 hours.

3. Measurement:

  • Read the absorbance at 400-405 nm using a microplate reader.

  • The fold-increase in caspase-3 activity is determined by comparing the results from the treated samples with the untreated control.

In Vivo Xenograft Model

1. Cell Implantation:

  • Subcutaneously inject 5 x 10^6 HL-60 cells into the flank of immunodeficient mice (e.g., SCID mice).

2. Drug Treatment:

  • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Administer this compound orally (e.g., 50 mg/kg/day) or vincristine intraperitoneally (e.g., 0.5 mg/kg every 4 days). The control group receives the vehicle.

3. Tumor Growth Measurement:

  • Measure tumor volume with calipers every 2-3 days.

  • Monitor the body weight of the mice as an indicator of toxicity.

4. Immunohistochemistry for Apoptosis:

  • At the end of the study, excise the tumors and fix them in formalin.

  • Embed the tumors in paraffin (B1166041) and prepare tissue sections.

  • Perform immunohistochemical staining for cleaved caspase-3 to detect apoptotic cells within the tumor tissue.

Comparison of Alternatives

Alternatives_Comparison cluster_mechanism Mechanism of Action cluster_pathway Signaling Pathway cluster_outcome Cellular Outcome This compound This compound MPT0B392_Mech Microtubule Depolymerization This compound->MPT0B392_Mech Vincristine Vincristine Vincristine_Mech Microtubule Depolymerization Vincristine->Vincristine_Mech Paclitaxel Paclitaxel Paclitaxel_Mech Microtubule Stabilization Paclitaxel->Paclitaxel_Mech Mitotic_Arrest Mitotic Arrest MPT0B392_Mech->Mitotic_Arrest Vincristine_Mech->Mitotic_Arrest Paclitaxel_Mech->Mitotic_Arrest JNK_Activation JNK Activation Apoptosis Apoptosis JNK_Activation->Apoptosis Mitotic_Arrest->JNK_Activation

References

Benchmarking MPT0B392's Safety Profile: A Comparative Analysis Against Existing Chemotherapeutics

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the preclinical safety profile of the novel anti-cancer agent MPT0B392 with established chemotherapeutics is currently challenging due to the limited publicly available data on this compound's toxicology and safety pharmacology. While research has highlighted its potential as a potent anti-leukemic agent acting as a microtubule-depolymerizing agent to induce mitotic arrest and apoptosis[1], detailed preclinical safety assessments, such as maximum tolerated dose (MTD), specific adverse event profiles in animal models, and other IND-enabling toxicology studies, are not accessible in the public domain.

This guide aims to provide a framework for such a comparison, outlining the necessary data points and experimental methodologies. It will also present the established safety profiles of commonly used chemotherapeutic agents for relevant indications, such as hepatocellular carcinoma (HCC), to serve as a benchmark once data for this compound becomes available.

Key Comparative Safety Endpoints

A thorough comparative safety assessment would involve evaluating the following parameters for this compound against existing drugs like Sorafenib, Regorafenib, and Lenvatinib.

Safety ParameterThis compoundSorafenibRegorafenibLenvatinib
Maximum Tolerated Dose (MTD) Data not availableVaries by species and studyVaries by species and studyVaries by species and study
Key Grade ≥3 Adverse Events (Preclinical) Data not availableDermatological toxicities, hypertension, diarrheaHand-foot skin reaction, fatigue, hypertension, diarrheaHypertension, diarrhea, decreased appetite, proteinuria
Target Organs of Toxicity Data not availableSkin, gastrointestinal tract, cardiovascular systemLiver, skin, gastrointestinal tract, cardiovascular systemCardiovascular system, kidneys, gastrointestinal tract, thyroid
Dose-Limiting Toxicities Data not availableDermatological reactions, fatigueFatigue, hand-foot skin reaction, hypertensionHypertension, proteinuria, diarrhea

Experimental Protocols for Preclinical Safety Assessment

The generation of a robust preclinical safety profile for a novel compound like this compound involves a series of standardized in vitro and in vivo studies. These studies are designed to identify potential toxicities, determine a safe starting dose for human trials, and understand the drug's mechanism of toxicity.

In Vitro Toxicity Studies:
  • Cytotoxicity Assays: Initial screening to assess the concentration at which the drug candidate induces cell death in various cell lines, including normal and cancerous cells. This helps in determining the therapeutic index.

  • Genotoxicity Assays: A battery of tests to evaluate the potential of a drug to damage genetic material. Standard assays include the Ames test (bacterial reverse mutation assay), in vitro micronucleus test, and chromosomal aberration test in mammalian cells.

  • hERG Channel Assay: An in vitro assay to assess the potential for a drug to inhibit the hERG potassium channel, which can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.

In Vivo Toxicology Studies:
  • Acute Toxicity Studies: These studies involve the administration of a single high dose of the drug to animal models (typically rodents) to determine the short-term adverse effects and the median lethal dose (LD50).

  • Repeat-Dose Toxicity Studies: The drug is administered daily for a specified period (e.g., 28 or 90 days) to two animal species (one rodent and one non-rodent) to evaluate the long-term toxic effects and identify target organs of toxicity.

  • Safety Pharmacology Studies: These studies investigate the effects of the drug on vital physiological functions, including the cardiovascular, respiratory, and central nervous systems.

  • Carcinogenicity Studies: Long-term studies (up to two years) in animals to assess the potential of the drug to cause cancer.

The workflow for these essential preclinical safety evaluations is depicted below.

Preclinical_Safety_Workflow cluster_invitro In Vitro Toxicity cluster_invivo In Vivo Toxicology Cytotoxicity Cytotoxicity Assays Genotoxicity Genotoxicity Assays hERG hERG Assay Acute_Tox Acute Toxicity hERG->Acute_Tox Proceed to Animal Studies Repeat_Dose_Tox Repeat-Dose Toxicity Safety_Pharm Safety Pharmacology Carcinogenicity Carcinogenicity Studies End Carcinogenicity->End Complete Preclinical Safety Profile Start Start->Cytotoxicity Initial Screening Microtubule_Dynamics cluster_mitosis Mitosis Prophase Prophase Metaphase Metaphase Prophase->Metaphase Mitotic Spindle Formation Anaphase Anaphase Metaphase->Anaphase Mitotic Spindle Formation Apoptosis Apoptosis Metaphase->Apoptosis Mitotic Arrest Leads to Telophase Telophase Anaphase->Telophase Mitotic Spindle Formation Tubulin α/β-Tubulin Dimers Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Microtubule->Prophase Mitotic Spindle Formation Microtubule->Tubulin Depolymerization This compound This compound This compound->Microtubule Inhibits Polymerization / Promotes Depolymerization

References

Independent Validation of MPT0B392's Anti-Leukemic Effects: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of MPT0B392 with established anti-leukemic agents, Vincristine and Venetoclax (B612062), supported by experimental data.

This guide provides a comprehensive comparison of the novel anti-leukemic agent this compound with two established drugs, Vincristine and Venetoclax. The information is intended for researchers, scientists, and drug development professionals to facilitate an independent validation of this compound's therapeutic potential. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes the signaling pathways involved.

Executive Summary

This compound is a synthetic quinoline (B57606) derivative that has demonstrated potent anti-leukemic activity. Its mechanism of action involves the induction of mitotic arrest and apoptosis, mediated through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway and microtubule depolymerization. This guide compares its efficacy with Vincristine, a classic microtubule-targeting agent, and Venetoclax, a targeted inhibitor of the anti-apoptotic protein BCL-2. The following sections provide a detailed breakdown of their performance in various leukemia cell lines and in preclinical models.

Comparative Efficacy: In Vitro Studies

The anti-proliferative effects of this compound, Vincristine, and Venetoclax have been evaluated across a panel of human leukemia cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth, are summarized below.

Cell LineThis compound (nM)Vincristine (nM)Venetoclax (nM)
HL-60 (Acute Promyelocytic Leukemia)Data Not Available3.3[1]510 (72h)[2]
Jurkat (Acute T-cell Leukemia)Data Not Available~10-100Data Not Available
K562 (Chronic Myeloid Leukemia)Data Not AvailableData Not AvailableData Not Available
MOLM-13 (Acute Myeloid Leukemia)Data Not AvailableData Not Available<100[3]
MV4-11 (Acute Myeloid Leukemia)Data Not AvailableData Not Available<100[3]

Note: The table highlights a significant gap in the publicly available data for this compound, with specific IC50 values in these common leukemia cell lines not readily found in the searched literature. The IC50 values for Vincristine and Venetoclax are provided from various sources and may not be directly comparable due to differences in experimental conditions.

Mechanisms of Action: A Visualized Comparison

The distinct mechanisms by which these three agents induce leukemia cell death are depicted in the following signaling pathway diagrams.

MPT0B392_Pathway This compound This compound Microtubules Microtubule Dynamics This compound->Microtubules Depolymerization JNK_Pathway JNK Signaling Pathway This compound->JNK_Pathway Activation Mitotic_Arrest Mitotic Arrest Microtubules->Mitotic_Arrest Apoptosis Apoptosis JNK_Pathway->Apoptosis Mitotic_Arrest->Apoptosis Cell_Death Leukemic Cell Death Apoptosis->Cell_Death

Caption: this compound signaling pathway in leukemia cells.

Vincristine_Pathway Vincristine Vincristine Tubulin Tubulin Dimers Vincristine->Tubulin Binds to Microtubule_Assembly Microtubule Assembly Tubulin->Microtubule_Assembly Inhibits Mitotic_Spindle Mitotic Spindle Disruption Microtubule_Assembly->Mitotic_Spindle Mitotic_Arrest Mitotic Arrest (M-phase) Mitotic_Spindle->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Cell_Death Leukemic Cell Death Apoptosis->Cell_Death

Caption: Vincristine's mechanism of microtubule disruption.

Venetoclax_Pathway Venetoclax Venetoclax BCL2 BCL-2 Venetoclax->BCL2 Inhibits Pro_Apoptotic Pro-Apoptotic Proteins (e.g., BIM, BAX, BAK) BCL2->Pro_Apoptotic Sequesters Mitochondria Mitochondria Pro_Apoptotic->Mitochondria Promotes MOMP Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Cell_Death Leukemic Cell Death Apoptosis->Cell_Death

Caption: Venetoclax's BCL-2 inhibitory pathway.

Experimental Protocols

To ensure the reproducibility and independent validation of the findings, detailed protocols for key in vitro assays are provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

MTT_Assay_Workflow start Start plate_cells Plate leukemia cells in 96-well plates start->plate_cells add_drug Add serial dilutions of This compound, Vincristine, or Venetoclax plate_cells->add_drug incubate Incubate for 48-72 hours at 37°C, 5% CO2 add_drug->incubate add_mtt Add MTT reagent (e.g., 0.5 mg/mL) incubate->add_mtt incubate_mtt Incubate for 2-4 hours until formazan (B1609692) crystals form add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the MTT cell viability assay.

Detailed Steps:

  • Cell Seeding: Leukemia cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁵ cells per well in 100 µL of appropriate culture medium.

  • Drug Treatment: Cells are treated with a range of concentrations of this compound, Vincristine, or Venetoclax. A vehicle control (e.g., DMSO) is also included.

  • Incubation: Plates are incubated for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (final concentration 0.5 mg/mL) is added to each well.

  • Formazan Formation: Plates are incubated for an additional 2-4 hours to allow for the conversion of MTT to formazan crystals by metabolically active cells.

  • Solubilization: 100-150 µL of a solubilization solution (e.g., DMSO or 0.1 N HCl in isopropanol) is added to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and IC50 values are determined using non-linear regression analysis.[3]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Apoptosis_Assay_Workflow start Start treat_cells Treat leukemia cells with compounds for desired time start->treat_cells harvest_cells Harvest and wash cells with cold PBS treat_cells->harvest_cells resuspend Resuspend cells in 1X Annexin V Binding Buffer harvest_cells->resuspend add_stains Add Annexin V-FITC and Propidium Iodide (PI) resuspend->add_stains incubate Incubate for 15 minutes at room temperature in the dark add_stains->incubate add_buffer Add 1X Annexin V Binding Buffer incubate->add_buffer analyze Analyze by flow cytometry add_buffer->analyze quantify Quantify cell populations: Viable, Apoptotic, Necrotic analyze->quantify end End quantify->end

Caption: Workflow for Annexin V/PI apoptosis assay.

Detailed Steps:

  • Cell Treatment: Leukemia cells are treated with the test compounds at desired concentrations for a specified duration.

  • Cell Harvesting: Cells are harvested and washed twice with cold PBS.

  • Resuspension: The cell pellet is resuspended in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) are added to 100 µL of the cell suspension.

  • Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.

  • Final Preparation: 400 µL of 1X Annexin V Binding Buffer is added to each tube.

  • Flow Cytometry: The samples are analyzed by flow cytometry within one hour of staining.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Detailed Steps:

  • Cell Treatment and Harvesting: Cells are treated with the compounds, harvested, and washed with PBS.

  • Fixation: Cells are fixed in ice-cold 70% ethanol, added dropwise while vortexing, and incubated for at least 30 minutes on ice.

  • Washing: The fixed cells are washed twice with PBS.

  • Staining: The cell pellet is resuspended in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) and incubated for 30 minutes at room temperature in the dark.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.

In Vivo Efficacy

Preclinical in vivo studies using xenograft models are crucial for evaluating the anti-tumor activity of a compound in a living organism.

  • This compound: Oral administration of this compound has shown potent anti-leukemia activity in an in vivo xenograft model.

  • Vincristine: Vincristine has demonstrated efficacy in various leukemia xenograft models, often in combination with other agents. For instance, in a study with RS4;11 engrafted mice, Vincristine treatment showed a reduction in leukemic cells.[4]

  • Venetoclax: Venetoclax has shown significant anti-leukemic activity in patient-derived xenograft (PDX) models of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[5][6] For example, in an MV-4-11 xenograft mouse model of AML, venetoclax treatment decreased the percentage of human leukemic cells in the peripheral blood, bone marrow, and spleen.[6]

Conclusion

This compound presents a promising anti-leukemic profile with a distinct mechanism of action involving dual targeting of microtubule dynamics and the JNK signaling pathway. While the available data suggests potent in vitro and in vivo efficacy, a direct and comprehensive comparison with standard-of-care agents like Vincristine and Venetoclax is hampered by the lack of publicly available, directly comparable quantitative data for this compound in a standardized panel of leukemia cell lines. Further independent validation studies are warranted to fully elucidate the therapeutic potential of this compound and its positioning relative to existing anti-leukemic drugs. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting such validation studies.

References

MPT0B392 Demonstrates Potent Efficacy in Tumor Cells Resistant to Conventional Mitotic Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A novel quinoline (B57606) derivative, MPT0B392, has shown significant antitumor activity in preclinical studies, particularly in cell lines that have developed resistance to other microtubule-targeting agents. This guide provides a comparative analysis of this compound's efficacy against other mitotic inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers and drug development professionals.

This compound, an orally active quinoline derivative, acts as a microtubule-depolymerizing agent, leading to mitotic arrest and subsequent apoptosis in cancer cells. A key advantage of this compound is its effectiveness in overcoming drug resistance, a major challenge in cancer chemotherapy. This has been demonstrated in cell lines overexpressing P-glycoprotein (P-gp), a common mechanism of multidrug resistance, as well as in cells resistant to the mTOR inhibitor sirolimus.

Comparative Efficacy in Drug-Resistant Cell Lines

This compound has been shown to be effective in the P-glycoprotein (P-gp)-overexpressing NCI/ADR-RES cell line, a model for multidrug resistance. In a comparative analysis, this compound demonstrated potent activity in this cell line, unlike conventional mitotic inhibitors such as paclitaxel (B517696) and vincristine (B1662923), which are known substrates of P-gp and thus show reduced efficacy.

Furthermore, in sirolimus-resistant acute myeloid leukemia (AML) HL60 cells, this compound not only exhibited cytotoxicity on its own but also acted synergistically when combined with sirolimus, indicating its potential to overcome resistance to mTOR inhibitors.

DrugCell LineResistance MechanismIC50 (µM)
This compound NCI/ADR-RESP-gp overexpression0.08 ± 0.01
PaclitaxelNCI/ADR-RESP-gp overexpression6.64
VincristineVCR/MCF7P-gp overexpression10.574
Colchicine (B1669291)Resistant Cell LinesP-gp overexpressionPotency reduced
This compound HL60 (Sirolimus-Resistant)mTOR pathway alterations0.02 (single agent)
SirolimusHL60 (Sirolimus-Resistant)mTOR pathway alterations14.02

Table 1: Comparative IC50 values of this compound and other mitotic inhibitors in resistant cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability.

Mechanism of Action and Signaling Pathways

This compound induces mitotic arrest by inhibiting tubulin polymerization. Its downstream effects are mediated through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, which in turn leads to the activation of apoptotic cascades. In sirolimus-resistant cells, this compound has been shown to inhibit the Akt/mTOR pathway, further contributing to its anticancer effects.

In contrast, other mitotic inhibitors have different primary mechanisms and are affected by distinct resistance pathways. Paclitaxel stabilizes microtubules, while vincristine and colchicine inhibit their polymerization.[1][2][3] Resistance to these agents often involves the overexpression of drug efflux pumps like P-gp, mutations in tubulin, or alterations in apoptotic pathways.[1][4]

MPT0B392_Signaling_Pathway cluster_cell Cancer Cell This compound This compound Tubulin Tubulin This compound->Tubulin inhibits polymerization JNK JNK This compound->JNK activates Akt Akt This compound->Akt inhibits Microtubules Microtubules Tubulin->Microtubules Mitotic_Arrest Mitotic Arrest Microtubules->Mitotic_Arrest Apoptosis Apoptosis JNK->Apoptosis mTOR mTOR Akt->mTOR mTOR->Apoptosis Mitotic_Arrest->Apoptosis

Caption: this compound signaling pathway leading to mitotic arrest and apoptosis.

Mitotic_Inhibitor_Resistance cluster_cell Resistant Cancer Cell Mitotic_Inhibitors Paclitaxel, Vincristine, Colchicine Pgp P-glycoprotein (P-gp) Mitotic_Inhibitors->Pgp efflux Tubulin_Mutations Tubulin Mutations Mitotic_Inhibitors->Tubulin_Mutations Apoptotic_Alterations Apoptotic Pathway Alterations Mitotic_Inhibitors->Apoptotic_Alterations Efficacy Reduced Efficacy Pgp->Efficacy Tubulin_Mutations->Efficacy Apoptotic_Alterations->Efficacy

Caption: Common resistance mechanisms to conventional mitotic inhibitors.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of this compound and other mitotic inhibitors.

Cell Viability Assay (MTT Assay)

Purpose: To determine the cytotoxic effects of the compounds and calculate the IC50 values.

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

  • Treat the cells with various concentrations of the test compounds (this compound, paclitaxel, vincristine, colchicine, sirolimus) for 48 or 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 200 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated cells), and IC50 values are calculated using non-linear regression analysis.

Cell Cycle Analysis

Purpose: To determine the effect of the compounds on cell cycle progression.

Protocol:

  • Treat cells with the test compounds at their respective IC50 concentrations for 24 hours.

  • Harvest the cells, wash with PBS, and fix in 70% ethanol (B145695) at -20°C overnight.

  • Wash the fixed cells with PBS and resuspend in PBS containing propidium (B1200493) iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Incubate for 30 minutes in the dark at room temperature.

  • Analyze the cell cycle distribution by flow cytometry.

Western Blot Analysis

Purpose: To investigate the effect of the compounds on the expression and phosphorylation of key signaling proteins.

Protocol:

  • Treat cells with the test compounds for the indicated times.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA protein assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against target proteins (e.g., p-JNK, JNK, p-Akt, Akt, p-mTOR, mTOR, β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vitro Tubulin Polymerization Assay

Purpose: To directly measure the effect of the compounds on tubulin assembly.

Protocol:

  • Reconstitute purified tubulin protein in a polymerization buffer.

  • Add the test compounds at various concentrations to the tubulin solution in a 96-well plate.

  • Initiate polymerization by adding GTP and incubating at 37°C.

  • Monitor the change in absorbance at 340 nm over time using a spectrophotometer.

  • Paclitaxel can be used as a positive control for polymerization enhancement, and vincristine as a positive control for polymerization inhibition.

Conclusion

This compound presents a promising therapeutic strategy, particularly for cancers that have developed resistance to standard mitotic inhibitors. Its ability to overcome P-gp-mediated multidrug resistance and to act synergistically with other targeted agents highlights its potential for further clinical development. The distinct mechanism of action, involving the JNK and Akt/mTOR pathways, provides a rationale for its efficacy in resistant cell lines and suggests potential biomarkers for patient selection in future clinical trials.

References

Safety Operating Guide

Proper Disposal of MPT0B392: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like MPT0B392 is a critical component of laboratory safety and environmental responsibility. As a definitive Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential procedures for its disposal, treating the compound as potentially hazardous in line with standard laboratory practice for novel chemical entities.

Immediate Safety and Handling Precautions

Prior to any handling or disposal procedures, it is imperative to adhere to the following safety measures to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense. This includes:

  • Eye Protection: Safety goggles or a face shield should be worn at all times to protect against splashes or airborne particles.

  • Hand Protection: Chemical-resistant gloves are mandatory. Given the unknown nature of this compound's reactivity, nitrile or neoprene gloves are recommended.

  • Body Protection: A lab coat or chemical-resistant apron must be worn to protect against skin contact.

  • Respiratory Protection: If there is a risk of generating aerosols or dust, a properly fitted respirator is essential.

Engineering Controls:

  • All handling of this compound should be conducted within a certified chemical fume hood to prevent the inhalation of vapors or particulates.

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.

Step-by-Step Disposal Protocol

The disposal of this compound and any associated contaminated materials must be managed through a licensed hazardous waste disposal service. Adherence to institutional and local regulations is paramount.

Waste Segregation and Collection:

  • Solid Waste:

    • Collect all solid this compound, along with any contaminated items such as pipette tips, gloves, and bench paper, in a dedicated, clearly labeled hazardous waste container.

    • The container must be robust, leak-proof, and compatible with the chemical nature of the waste.

  • Liquid Waste:

    • Aqueous and solvent-based solutions containing this compound should be collected in separate, designated hazardous waste containers.

    • Do not mix incompatible waste streams. For instance, halogenated and non-halogenated solvents should be kept separate.

    • Ensure containers are tightly sealed to prevent leaks and evaporation.

  • "Empty" Containers:

    • Containers that have held this compound should be treated as hazardous waste unless triple-rinsed with a suitable solvent.

    • The rinsate from this process must be collected and disposed of as liquid hazardous waste.

    • After triple-rinsing, the container can be disposed of according to institutional guidelines for decontaminated labware.

Labeling and Storage:

  • All waste containers must be accurately and clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "Solid waste with this compound," "Aqueous solution of this compound").

  • Store waste containers in a designated, well-ventilated, and secure secondary containment area away from general laboratory traffic.

Quantitative Data Summary for Waste Management

Waste TypeContainer SpecificationLabeling RequirementsStorage Conditions
Solid this compound & Contaminated Materials Leak-proof, robust container with a secure lid."Hazardous Waste," "this compound," "Solid Waste"Designated secondary containment.
Liquid Solutions of this compound Chemical-resistant, sealed container."Hazardous Waste," "this compound," "Liquid Waste" (specify solvent)Designated secondary containment.
Rinsate from Container Cleaning Chemical-resistant, sealed container."Hazardous Waste," "this compound," "Rinsate" (specify solvent)Designated secondary containment.

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is outlined below. This workflow ensures that all safety and regulatory steps are followed in the correct sequence.

DisposalWorkflow cluster_Preparation Preparation cluster_WasteCollection Waste Collection & Segregation cluster_FinalSteps Final Disposal Steps PPE Don Personal Protective Equipment FumeHood Work in a Chemical Fume Hood PPE->FumeHood SolidWaste Collect Solid Waste FumeHood->SolidWaste LiquidWaste Collect Liquid Waste FumeHood->LiquidWaste RinseContainers Triple-Rinse 'Empty' Containers FumeHood->RinseContainers LabelWaste Label Waste Containers SolidWaste->LabelWaste LiquidWaste->LabelWaste CollectRinsate Collect Rinsate RinseContainers->CollectRinsate CollectRinsate->LabelWaste StoreWaste Store in Secondary Containment LabelWaste->StoreWaste ArrangePickup Arrange for Hazardous Waste Pickup StoreWaste->ArrangePickup

Caption: Experimental workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of the investigational compound this compound, thereby upholding the highest standards of laboratory safety and chemical handling. This approach builds trust and demonstrates a commitment to safety that extends beyond the product itself.

Essential Safety and Handling Guidance for MPT0B392

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the date of this document, a specific Material Safety Data Sheet (MSDS) for MPT0B392 is not publicly available. The following guidance is based on general best practices for handling potentially hazardous, uncharacterized chemical compounds in a laboratory setting. Researchers, scientists, and drug development professionals should treat this compound with a high degree of caution and adhere to their institution's established safety protocols for unknown substances.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE.

PPE CategoryItemSpecification/StandardRationale
Eye and Face Protection Safety Glasses with Side ShieldsANSI Z87.1 CompliantProtects against splashes and airborne particles.
Chemical Splash GogglesANSI Z87.1 CompliantRecommended when there is a higher risk of splashing.
Face Shield-To be used in conjunction with goggles during procedures with a high risk of splashing or aerosol generation.
Hand Protection Chemical-Resistant GlovesNitrile or NeopreneProvides a barrier against skin contact. The specific glove material should be chosen after consulting chemical compatibility charts if the solvent for this compound is known. Regularly inspect gloves for any signs of degradation or puncture.
Body Protection Laboratory CoatFlame-resistant, long-sleevedProtects skin and personal clothing from contamination.
Impervious ClothingAs neededConsider for procedures with a high risk of significant splashes.
Respiratory Protection Fume Hood-All manipulations of this compound powder or solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.
RespiratorNIOSH-approvedA risk assessment should be conducted to determine if a respirator is necessary. If the potential for aerosolization is high or if working outside of a fume hood is unavoidable, a NIOSH-approved respirator (e.g., N95 or higher) is recommended.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound will minimize the risk of exposure and contamination.

1. Preparation and Pre-Handling:

  • Designate a specific area within a chemical fume hood for handling this compound.
  • Ensure all necessary PPE is readily available and in good condition.
  • Have spill cleanup materials accessible.
  • Review the experimental protocol thoroughly before beginning.

2. Handling the Compound:

  • Wear all required PPE before entering the designated handling area.
  • When weighing the solid compound, use a balance inside the fume hood or a powder-containment hood.
  • To dissolve the compound, add the solvent to the this compound slowly to avoid splashing.
  • Keep all containers with this compound clearly labeled and sealed when not in use.

3. Post-Handling and Decontamination:

  • Decontaminate all surfaces that may have come into contact with this compound using an appropriate solvent or cleaning agent.
  • Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.
  • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Solid this compound Waste Collect in a dedicated, labeled hazardous waste container.
Liquid this compound Waste Collect in a dedicated, labeled hazardous waste container. Do not pour down the drain.
Contaminated Labware (e.g., pipette tips, tubes) Dispose of in a designated solid hazardous waste container.
Contaminated PPE (e.g., gloves, disposable lab coats) Place in a designated hazardous waste bag or container.

All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.

Workflow for Safe Handling and Disposal of this compound

MPT0B392_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_area Prepare Designated Handling Area weigh Weigh Solid prep_area->weigh dissolve Dissolve/Use in Experiment weigh->dissolve decontaminate Decontaminate Surfaces dissolve->decontaminate collect_solid Collect Solid Waste dissolve->collect_solid collect_liquid Collect Liquid Waste dissolve->collect_liquid remove_ppe Remove PPE decontaminate->remove_ppe wash Wash Hands remove_ppe->wash dispose Dispose via EHS collect_solid->dispose collect_liquid->dispose

Caption: Workflow for the safe handling and disposal of this compound.

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